molecular formula C20H32O5 B7852276 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2

13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2

Cat. No.: B7852276
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-RJBWQQQPSA-N
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Description

13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(2R)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16?,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXYLYXIXYEST-RJBWQQQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a critical metabolite of prostaglandin D2 (PGD2) that plays a significant role in various physiological and pathological processes, particularly in the realm of allergic inflammation. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biological signaling pathways, and experimental protocols related to DK-PGD2. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and Initial Identification

The discovery of 13,14-dihydro-15-keto PGD2 is intrinsically linked to the broader investigation of prostaglandin metabolism. Seminal work by Liston and Roberts in 1985 on the metabolic fate of radiolabeled PGD2 in a human volunteer was instrumental in identifying the metabolic cascade of PGD2.[1] Their research demonstrated that PGD2 undergoes extensive metabolism, with a significant portion being converted to PGF-ring structures. While their primary focus was on the major urinary metabolite, their work laid the groundwork for understanding the initial enzymatic transformations of PGD2, including the formation of its 15-keto, 13,14-dihydro derivative.

The formation of DK-PGD2 is a two-step enzymatic process. Initially, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (HPGD) , an enzyme belonging to the short-chain dehydrogenase/reductase family.[2][3][4] This is followed by the reduction of the double bond at carbon 13 by a Δ13-reductase , yielding 13,14-dihydro-15-keto PGD2.[5]

Chemical Synthesis of 13,14-dihydro-15-keto Prostaglandin D2

A dedicated, detailed total synthesis of 13,14-dihydro-15-keto PGD2 is not extensively reported in a single publication. However, its synthesis can be achieved by adapting the well-established methodologies for prostaglandin synthesis, pioneered by E.J. Corey.[6][7][8][9] A plausible synthetic route would involve the synthesis of a key intermediate, such as the Corey lactone, which provides the stereochemically defined cyclopentane (B165970) core of the prostaglandin.

Conceptual Synthetic Pathway:

A logical approach to the synthesis of DK-PGD2 would be to first synthesize PGD2 and then perform the necessary chemical modifications.

  • Synthesis of PGD2: The total synthesis of PGD2 has been well-documented, often starting from commercially available cyclopentadiene (B3395910) derivatives. The Corey synthesis provides a robust and versatile route to various prostaglandins, including PGD2.

  • Enzymatic or Chemical Conversion:

    • Enzymatic Approach: PGD2 can be converted to DK-PGD2 using purified 15-hydroxyprostaglandin dehydrogenase and a Δ13-reductase in the presence of their respective cofactors (NAD+ and NADPH).

    • Chemical Approach: A selective oxidation of the 15-hydroxyl group of PGD2 can be achieved using a mild oxidizing agent. This would be followed by a selective reduction of the 13,14-double bond, for instance, through catalytic hydrogenation with a suitable catalyst that does not affect other functional groups.

Key Synthetic Intermediates and Reagents (Based on Corey Synthesis):

Intermediate/ReagentPurpose in Synthesis
Corey LactoneProvides the stereochemically defined cyclopentane core
Wittig ReagentIntroduction of the α-side chain
Organocuprate ReagentIntroduction of the ω-side chain
Mild Oxidizing Agent (e.g., PCC)Oxidation of the 15-hydroxyl group
Hydrogen Gas with Lindlar's CatalystSelective reduction of the 13,14-double bond

Signaling Pathways and Biological Activity

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor.[10][11] This G protein-coupled receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[12][13][14]

Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade that leads to various cellular responses, including:

  • Chemotaxis: Migration of ILC2s, Th2 cells, eosinophils, and basophils to sites of inflammation.[12][15]

  • Cytokine Release: Production of type 2 cytokines such as IL-4, IL-5, and IL-13 from ILC2s and Th2 cells.[16][17]

  • Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.

The signaling pathway downstream of CRTH2 activation involves the Gαi subunit of the heterotrimeric G protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.[12]

DK_PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DK_PGD2 13,14-dihydro-15-keto Prostaglandin D2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gαi Protein CRTH2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Extraction_Purification_Workflow Start Biological Sample (e.g., Plasma) Acidification Acidification (pH 3) Start->Acidification LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Acidification->LLE Centrifugation Centrifugation LLE->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase Evaporation Evaporation (under Nitrogen) Organic_Phase->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

References

Chemical structure and properties of 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 13,14-dihydro-15-keto Prostaglandin (B15479496) D2

Introduction

13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2), an important signaling molecule in a variety of physiological and pathological processes.[1][2] Formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a key player in inflammatory and allergic responses, primarily through its action as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for the study of 13,14-dihydro-15-keto PGD2.

Chemical Structure and Nomenclature

13,14-dihydro-15-keto PGD2 is a C20 fatty acid derivative belonging to the prostanoid family. Its structure features a cyclopentane (B165970) ring and two aliphatic side chains.

IUPAC Name: (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid[3]

Synonyms: DK-PGD2, 13,14-dihydro-15-keto-PGD2, (5Z,9α)-9-Hydroxy-11,15-dioxoprost-5-en-1-oic acid[3]

CAS Number: 59894-07-4[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 13,14-dihydro-15-keto PGD2 is presented in the table below.

PropertyValueReference
Molecular FormulaC20H32O5[3][4]
Molecular Weight352.5 g/mol [3][4]
AppearanceA solution in methyl acetate[4]
SolubilityDMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 2.5 mg/ml[4]
SMILESCCCCCC(=O)CC[C@@H]1--INVALID-LINK--O">C@HC/C=C\CCCC(=O)O[3]
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1[3]
InChIKeyVSRXYLYXIXYEST-KZTWKYQFSA-N[4]

Biological Function and Signaling Pathway

13,14-dihydro-15-keto PGD2 is a selective agonist for the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][5] Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade that plays a crucial role in the orchestration of type 2 inflammatory responses.

The signaling pathway is initiated by the binding of DK-PGD2 to the CRTH2 receptor, which is coupled to a pertussis toxin-sensitive inhibitory G protein (Gi). This interaction leads to the dissociation of the G protein subunits, Gαi and Gβγ. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit is believed to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including chemotaxis, degranulation, and cytokine production.[6]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Gi Gi Protein (α, β, γ) CRTH2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER triggers release PKC Protein Kinase C DAG->PKC activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto ↑ [Ca²⁺]i Ca2_cyto->PKC co-activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_cyto->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: CRTH2/DP2 Receptor Signaling Pathway.

Experimental Protocols

Synthesis and Purification of 13,14-dihydro-15-keto PGD2

Synthesis_Workflow PGD2 Prostaglandin D2 (Substrate) Reaction Enzymatic Reaction (Incubation at 37°C) PGD2->Reaction Enzyme 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Enzyme->Reaction Extraction Extraction of Products (e.g., with Ethyl Acetate) Reaction->Extraction Purification Purification by HPLC (Reverse-Phase C18 column) Extraction->Purification Analysis Analysis and Quantification (LC-MS/MS) Purification->Analysis Final_Product 13,14-dihydro-15-keto PGD2 Purification->Final_Product

Caption: General workflow for the enzymatic synthesis and purification.

Methodology:

  • Enzymatic Reaction: Prostaglandin D2 is incubated with a source of 15-hydroxyprostaglandin dehydrogenase (e.g., a tissue homogenate or a purified enzyme preparation) in a suitable buffer at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Extraction: The reaction is quenched, and the products are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) for purification. A reverse-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water or a buffer. Fractions are collected and analyzed for the presence of the desired product.

  • Analysis and Quantification: The purity and identity of the final product are confirmed by LC-MS/MS. Quantification can be performed using a standard curve generated with a known amount of a reference standard.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to CRTH2 receptor activation by 13,14-dihydro-15-keto PGD2.

Materials:

  • Cells expressing the CRTH2 receptor (e.g., Th2 cells, basophils, or a recombinant cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 13,14-dihydro-15-keto PGD2.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Preparation: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period. Inject a solution of 13,14-dihydro-15-keto PGD2 at the desired concentration and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is plotted against time. Dose-response curves can be generated by testing a range of agonist concentrations.[7]

Chemotaxis Assay

This assay assesses the ability of 13,14-dihydro-15-keto PGD2 to induce the migration of CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., Th2 cells, eosinophils).

  • Chemotaxis chamber (e.g., Transwell® inserts with a porous membrane).

  • 13,14-dihydro-15-keto PGD2.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

Protocol:

  • Assay Setup: Add the assay medium containing different concentrations of 13,14-dihydro-15-keto PGD2 to the lower wells of the chemotaxis chamber.

  • Cell Addition: Resuspend the cells in the assay medium and add them to the upper chamber (the Transwell® insert).

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for cell migration (typically 1-3 hours).

  • Cell Quantification: After incubation, remove the upper chamber. The migrated cells in the lower chamber are collected and counted using a cell counter or by flow cytometry.

  • Data Analysis: The number of migrated cells in response to different concentrations of the agonist is compared to the number of cells that migrated towards the medium alone (negative control).[3][5]

Cytokine Release Assay

This assay measures the release of cytokines from CRTH2-expressing cells, such as basophils, upon stimulation with 13,14-dihydro-15-keto PGD2.

Materials:

  • Isolated basophils or whole blood.

  • 13,14-dihydro-15-keto PGD2.

  • Cell culture medium.

  • ELISA kit for the specific cytokine of interest (e.g., IL-4, IL-5, IL-13).

Protocol:

  • Cell Stimulation: Incubate the isolated basophils or whole blood with various concentrations of 13,14-dihydro-15-keto PGD2 in a 96-well plate at 37°C for an appropriate time (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cytokine released in response to the agonist is calculated and compared to the basal release from unstimulated cells.[4][8]

Conclusion

13,14-dihydro-15-keto PGD2 is a critical lipid mediator that exerts its biological effects primarily through the CRTH2/DP2 receptor. Its role in orchestrating type 2 inflammatory responses makes it a significant target for research in allergies, asthma, and other inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of this important prostaglandin metabolite. Further research into its precise mechanisms of action and the development of specific modulators of its activity hold promise for new therapeutic interventions.

References

The Biological Nexus of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes. This technical guide provides an in-depth exploration of the biological functions of DK-PGD2, with a focus on its role as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Through a comprehensive review of its synthesis, metabolism, signaling pathways, and diverse biological activities, this document serves as a critical resource for researchers in immunology, inflammation, and drug discovery. Particular emphasis is placed on its involvement in allergic diseases such as asthma and atopic keratoconjunctivitis, as well as its emerging roles in other physiological systems. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding of DK-PGD2's biological significance.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase product released predominantly by mast cells during allergic responses.[1] While PGD2 itself has a short half-life, its metabolic products play a crucial role in sustaining and amplifying inflammatory signals. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a key player due to its stability and potent biological activity.[2] This guide delves into the multifaceted biological functions of DK-PGD2, providing a technical overview for the scientific community.

Synthesis and Metabolism of DK-PGD2

DK-PGD2 is not a primary prostaglandin but rather a product of PGD2 metabolism. The metabolic cascade leading to and from DK-PGD2 is a critical determinant of its local concentration and, consequently, its biological impact.

Biosynthesis of the Precursor, Prostaglandin D2

The synthesis of PGD2 begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS) catalyzes the isomerization of PGH2 to PGD2.

Formation of 13,14-dihydro-15-keto PGD2

PGD2 is rapidly metabolized in vivo. One of the key enzymatic pathways involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. Subsequently, prostaglandin reductase 1 (PTGR1) catalyzes the reduction of the 13,14-double bond, yielding 13,14-dihydro-15-keto PGD2.[2]

Further Metabolism and Excretion

DK-PGD2 is not the final product in this metabolic chain. It undergoes further metabolism, primarily through beta-oxidation and omega-oxidation, leading to the formation of various tetranor and dinor metabolites that are eventually excreted in the urine. Notably, intact DK-PGD2 is virtually absent in urine.[3]

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS / L-PGDS Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-PGDH DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) Keto_PGD2->DK_PGD2 PTGR1 Metabolites Urinary Metabolites DK_PGD2->Metabolites β-oxidation, ω-oxidation

Figure 1. Metabolic pathway of 13,14-dihydro-15-keto PGD2.

Molecular Interactions and Signaling Pathways

The biological effects of DK-PGD2 are primarily mediated through its interaction with the G protein-coupled receptor, CRTH2.

Selective Agonism at the CRTH2 Receptor

DK-PGD2 is a potent and selective agonist of the CRTH2 receptor.[4] This selectivity is a key feature that distinguishes it from its precursor, PGD2, which binds to both the CRTH2 and the DP1 receptors. The high affinity of DK-PGD2 for CRTH2 underscores its importance in mediating pro-inflammatory responses associated with this receptor.

CRTH2 Downstream Signaling

Upon binding of DK-PGD2, the CRTH2 receptor, which is coupled to a Gαi/o protein, initiates a signaling cascade.[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is also dependent on phosphoinositide 3-kinase (PI3K) for mediating chemotaxis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) PLC Phospholipase C (PLC) G_protein->PLC activates (βγ) PI3K PI3K G_protein->PI3K activates (βγ) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Chemotaxis Chemotaxis PI3K->Chemotaxis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC Eosinophil_Activation Eosinophil Activation Ca_release->Eosinophil_Activation Cytokine_Release Cytokine Release PKC->Cytokine_Release Eosinophil_Activation->Chemotaxis

Figure 2. DK-PGD2 signaling pathway via the CRTH2 receptor.

Biological Functions of DK-PGD2

The activation of the CRTH2 receptor by DK-PGD2 triggers a range of biological responses, primarily centered on the modulation of immune and inflammatory cells.

Role in Allergic Inflammation

DK-PGD2 is a potent chemoattractant for key effector cells in allergic inflammation, including eosinophils, basophils, and Th2 lymphocytes.[4][6] This chemotactic activity contributes to the accumulation of these cells at sites of allergic reactions, such as the airways in asthma and the conjunctiva in allergic keratoconjunctivitis.[7]

  • Eosinophil Activation: DK-PGD2 induces eosinophil shape change, a hallmark of their activation, and enhances their migration.[2][5]

  • Th2 Cell Modulation: It promotes the migration of Th2 cells and can enhance the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, further amplifying the type 2 inflammatory response.[8]

  • ILC2 Activation: DK-PGD2 has been shown to induce the migration of type 2 innate lymphoid cells (ILC2s), which are potent sources of type 2 cytokines.[2]

Functions Beyond Allergic Inflammation

While the role of DK-PGD2 in allergy is well-documented, emerging evidence suggests its involvement in other physiological and pathological processes.

  • Gastrointestinal Function: DK-PGD2 has been shown to inhibit ion flux in the canine colonic mucosa, suggesting a potential role in regulating intestinal fluid and electrolyte transport.[3]

  • Central Nervous System: There is evidence to suggest that PGD2 metabolites, acting through CRTH2, may play a role in the central nervous system, including enhancing nerve growth factor-mediated neurite outgrowth.[9]

  • Pain Modulation: DK-PGD2 has been observed to modulate sensory nerve activity, indicating a potential role in pain perception.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction and activity of 13,14-dihydro-15-keto PGD2.

Parameter Receptor Species Value Reference(s)
Binding Affinity (Ki) CRTH2Human2.91 ± 0.29 nM[5]
Rank Order of Affinity at CRTH2 CRTH2HumanPGD2 > DK-PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2[5]
Rank Order of Affinity at CRTH2 CRTH2MouseDK-PGD2 ≥ 15d-PGJ2 ≥ PGD2 ≥ PGJ2[1]

Table 1: Binding Affinity of 13,14-dihydro-15-keto PGD2 to CRTH2 Receptors.

Biological Effect Cell Type Species EC50 Value Reference(s)
Eosinophil Shape Change EosinophilsHuman~10 nM (less potent than PGD2)[5]
ILC2 Migration ILC2sHuman17.4 - 91.7 nM (range for PGD2 metabolites)[2]

Table 2: Functional Potency of 13,14-dihydro-15-keto PGD2.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of DK-PGD2.

Measurement of 13,14-dihydro-15-keto PGD2

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard of DK-PGD2.

  • Extraction: Lipids are extracted using a solvent system such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) column.

  • Derivatization: To improve volatility and thermal stability for GC analysis, the carboxyl group is converted to a methyl ester, and the keto and hydroxyl groups are converted to methyloxime and trimethylsilyl (B98337) ether derivatives, respectively.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of DK-PGD2 and its internal standard.

  • Quantification: The concentration of DK-PGD2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

CRTH2 Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the CRTH2 receptor are prepared from cultured cells (e.g., HEK293 cells transfected with the CRTH2 gene) or from primary cells like eosinophils.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-PGD2), and either a buffer (for total binding) or a high concentration of an unlabeled competing ligand (e.g., unlabeled PGD2 or DK-PGD2) for determining non-specific binding. To determine the binding affinity of DK-PGD2, increasing concentrations of unlabeled DK-PGD2 are added to compete with the radioligand.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Ki) of DK-PGD2 is calculated from the IC50 value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CRTH2-expressing cell membranes Incubation Incubate to equilibrium Membranes->Incubation Radioligand [3H]-PGD2 Radioligand->Incubation Competitor Unlabeled DK-PGD2 (increasing concentrations) Competitor->Incubation Filtration Rapid filtration Incubation->Filtration Scintillation Scintillation counting Filtration->Scintillation Data_Analysis Calculate Ki from IC50 Scintillation->Data_Analysis

Figure 3. Workflow for a CRTH2 radioligand binding assay.

Eosinophil Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Eosinophils are isolated from peripheral blood of healthy donors or patients.

  • Chamber Setup: A Boyden chamber consists of an upper and a lower well separated by a microporous membrane (e.g., 5 µm pore size). The lower well is filled with a solution containing the chemoattractant (DK-PGD2) at various concentrations.

  • Cell Loading: The isolated eosinophils are suspended in a suitable medium and placed in the upper well.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow the cells to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained (e.g., with hematoxylin (B73222) and eosin). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

  • Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control with no chemoattractant).

Conclusion and Future Directions

This compound is a critical metabolite of PGD2 that exerts potent pro-inflammatory effects, primarily through the selective activation of the CRTH2 receptor. Its role in orchestrating the migration and activation of key effector cells in allergic inflammation, such as eosinophils and Th2 cells, positions it as a significant contributor to the pathophysiology of diseases like asthma. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the biological functions of DK-PGD2.

Future research should focus on several key areas:

  • Elucidating the full spectrum of its biological activities: Investigating the role of DK-PGD2 in other inflammatory conditions, as well as in non-inflammatory physiological processes, will provide a more complete understanding of its function.

  • Defining its precise role in human disease: While animal models have been informative, further studies in human subjects are needed to validate the importance of the DK-PGD2/CRTH2 axis in various diseases.

  • Therapeutic targeting: The development of specific antagonists for the CRTH2 receptor is a promising therapeutic strategy for allergic diseases. A deeper understanding of the interactions between DK-PGD2 and CRTH2 will aid in the design of more effective and specific drugs.

References

The role of DK-PGD2 in the inflammatory cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of DK-PGD2 in the Inflammatory Cascade

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2), a primary cyclooxygenase metabolite of arachidonic acid, is a critical lipid mediator predominantly released by mast cells during allergic and inflammatory responses.[1][2] Its biological effects are complex and are mediated through two principal G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3][4] While DP1 activation is often associated with vasodilation and anti-inflammatory effects, the DP2 receptor is a key player in propagating type 2 inflammation.[1][3]

PGD2 is enzymatically degraded in vivo to various metabolites that can prolong or modulate its signaling. One of the most significant of these is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[5][6] This document provides a comprehensive technical overview of DK-PGD2, focusing on its role as a potent and selective DP2 receptor agonist and its subsequent function in driving the pro-inflammatory cascade. We will explore its signaling pathways, impact on key immune cells, and the experimental methodologies used to elucidate its function, providing a crucial resource for researchers in immunology and drug development.

PGD2 Metabolism and DK-PGD2 Formation

The generation of DK-PGD2 is a direct consequence of PGD2 metabolism. Following the release of arachidonic acid from the plasma membrane, it is converted to PGH2 by cyclooxygenase (COX) enzymes. PGD synthase then converts PGH2 to PGD2.[2] PGD2 is subsequently metabolized through enzymatic degradation into DK-PGD2, which is recognized as a highly selective agonist for the DP2 receptor.[5][6] This metabolic stability and receptor selectivity distinguish DK-PGD2 from its parent molecule, PGD2, which activates both DP1 and DP2 receptors.

PGD2_Metabolism PGD2 Metabolism Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 DK-PGD2 (13,14-dihydro-15-keto-PGD2) PGD2->DK_PGD2 Enzymatic Degradation J_series J-Series PGs (e.g., 15d-PGJ2) PGD2->J_series Dehydration

Caption: PGD2 Metabolism Pathway

The Pro-Inflammatory Signaling of DK-PGD2 via the DP2 Receptor

The pro-inflammatory effects of DK-PGD2 are mediated almost exclusively through the DP2 (CRTH2) receptor.[7][8] This receptor is highly expressed on the key effector cells of type 2 immunity, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][4]

Upon binding, DK-PGD2 activates the DP2 receptor, which couples to a Gαi protein. This activation leads to a reduction in intracellular cAMP and an increase in intracellular calcium concentrations.[6] This signaling cascade triggers several critical pro-inflammatory cellular responses:

  • Chemotaxis: The primary response is the directed migration of immune cells. DK-PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, recruiting them to sites of inflammation.[9][10]

  • Cell Activation and Degranulation: DP2 activation stimulates eosinophils and basophils to release the pro-allergic contents of their granules.[9]

  • Cytokine Production: In Th2 and ILC2 cells, DK-PGD2 signaling enhances the production of signature type 2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13.[5][7] These cytokines further amplify the inflammatory response, promoting eosinophilia, mucus production, and airway hyperresponsiveness.

DK_PGD2_Signaling DK-PGD2 Inflammatory Signaling Cascade cluster_cell Immune Cell (Eosinophil, ILC2, Th2) DP2 DP2 (CRTH2) Receptor G_protein Gαi Protein DP2->G_protein Activation Ca_flux ↑ Intracellular Ca2+ G_protein->Ca_flux cAMP ↓ cAMP G_protein->cAMP Chemotaxis Chemotaxis (Cell Migration) Ca_flux->Chemotaxis Activation Cell Activation & Cytokine Release (IL-4, IL-5, IL-13) Ca_flux->Activation Inflammation Allergic Inflammation (e.g., Asthma) Chemotaxis->Inflammation Activation->Inflammation DK_PGD2 DK-PGD2 DK_PGD2->DP2 Binding

Caption: DK-PGD2 Inflammatory Signaling Cascade

Quantitative Data: Receptor Binding and Cellular Potency

DK-PGD2 is distinguished by its high affinity and selectivity for the DP2 receptor over the DP1 receptor. This selectivity makes it a valuable tool for studying DP2-specific functions. The table below summarizes key quantitative metrics for DK-PGD2 and its parent compound, PGD2.

CompoundReceptorBinding Affinity (Ki, nM)Cellular EffectPotency (EC50, nM)Reference(s)
DK-PGD2 DP2 (CRTH2) 2.91 ± 0.29 ILC2 Migration17.4 - 91.7 (range for metabolites)[11][12]
DP1>30,000Eosinophil Shape ChangeNanomolar range[5][11]
Th2 Cytokine ReleaseMimics PGD2 effectively[7]
PGD2 DP2 (CRTH2) 2.4 ± 0.2 ILC2 Migration17.4 - 91.7 (range for metabolites)[11][12]
DP1~0.3Eosinophil Shape ChangeNanomolar range[5][11]

Note: EC50 values for ILC2 migration are reported for a range of PGD2 metabolites, including DK-PGD2.

Key Experimental Protocols

The pro-inflammatory role of DK-PGD2 has been characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

In Vitro Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation by chemoattractants like DK-PGD2, which is a hallmark of cell activation and impending migration.

Objective: To quantify the potency of DK-PGD2 in inducing eosinophil shape change.

Methodology:

  • Eosinophil Isolation: Isolate granulocytes from peripheral blood of atopic asthmatic patients or healthy donors using density gradient centrifugation. Eosinophils can be further purified using negative selection with magnetic beads.

  • Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of approximately 1 x 10^6 cells/mL.

  • Stimulation: Incubate eosinophil suspensions with increasing concentrations of DK-PGD2 (e.g., from 10^-12 M to 10^-6 M) for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) must be included.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal, which correlates with an increase in cell size and granularity.[5]

  • Data Analysis: The mean FSC value is determined for each concentration. Data are typically normalized to the vehicle control and plotted against the logarithm of the agonist concentration to determine the EC50 value.

Eosinophil_Workflow Experimental Workflow: Eosinophil Shape Change Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Eosinophils from Blood p2 Resuspend Cells in Buffer p1->p2 e1 Incubate with varying concentrations of DK-PGD2 p2->e1 e2 Incubate at 37°C e1->e2 a1 Acquire Data via Flow Cytometry e2->a1 a2 Measure Forward Scatter (FSC) a1->a2 a3 Calculate EC50 a2->a3

Caption: Experimental Workflow: Eosinophil Shape Change Assay
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is used to study acute inflammation in the lungs and is valuable for assessing the in vivo effects of pro-inflammatory mediators and potential therapeutics.

Objective: To determine the effect of DK-PGD2 on neutrophil recruitment and cytokine production in an LPS-induced lung inflammation model.[13]

Methodology:

  • Animal Model: Use C57BL/6 mice or other appropriate strains.

  • Induction of Injury: Anesthetize mice via intraperitoneal injection. Expose the trachea and administer Lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) via direct intratracheal instillation to induce a robust inflammatory reaction.[13] A control group receives sterile saline.

  • Test Compound Administration: The test group receives DK-PGD2, typically administered systemically (e.g., intraperitoneally or intravenously) or locally (intratracheally) at a specified time before or after the LPS challenge.

  • Sample Collection: At a predetermined time point (e.g., 4, 24, or 48 hours) post-LPS challenge, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving sterile saline from the lungs. The collected BAL fluid is used for cell counting and cytokine analysis.

  • Analysis:

    • Cell Differentials: Centrifuge the BAL fluid to pellet cells. Perform differential cell counts (neutrophils, macrophages, etc.) using cytospin preparations stained with a Romanowsky-type stain.

    • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the BAL fluid supernatant using ELISA or multiplex bead assays.[14]

    • Histology: Harvest lung tissue for histological analysis (e.g., H&E staining) to assess the degree of cellular infiltration and tissue damage.[14]

Therapeutic Implications

The central role of the PGD2-DP2 signaling axis in type 2 inflammation has made the DP2 receptor a major target for therapeutic intervention in diseases like asthma and allergic rhinitis.[3][15] The fact that stable, potent metabolites like DK-PGD2 can perpetuate pro-inflammatory signals long after the initial release of PGD2 underscores the importance of this pathway. The development of selective DP2 receptor antagonists (e.g., fevipiprant, setipiprant) is a direct result of this understanding.[3][5] These antagonists aim to block the binding of both PGD2 and its active metabolites like DK-PGD2, thereby inhibiting the recruitment and activation of eosinophils and other key effector cells, and ultimately dampening the inflammatory cascade.

Conclusion

DK-PGD2 is not merely an inactive byproduct of PGD2 metabolism but a potent, pro-inflammatory lipid mediator in its own right. Its high selectivity for the DP2 (CRTH2) receptor allows it to specifically drive the recruitment and activation of key immune cells involved in type 2 inflammation, including eosinophils, basophils, Th2 cells, and ILC2s. This action fuels the inflammatory cascade central to the pathophysiology of allergic diseases such as asthma. Understanding the distinct role of DK-PGD2 provides a more complete picture of the complex PGD2 signaling network and reinforces the rationale for targeting the DP2 receptor as a primary strategy for the development of novel anti-inflammatory therapeutics.

References

The Role of 13,14-dihydro-15-keto PGD2 as a Selective Agonist for the CRTH2/DP2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. It exerts its effects through two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While PGD2 activates both receptors, its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), has emerged as a selective agonist for the CRTH2/DP2 receptor.[1][2][3][4] This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of CRTH2/DP2 in inflammatory responses and a focal point for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the activation of the CRTH2/DP2 receptor by DK-PGD2, focusing on quantitative data, experimental protocols, and signaling pathways.

Quantitative Analysis of Ligand Binding and Functional Potency

The interaction of DK-PGD2 with the CRTH2/DP2 receptor has been characterized through various quantitative assays, primarily radioligand binding and functional response assays. The data consistently demonstrates a high affinity of DK-PGD2 for the human CRTH2 receptor, comparable to that of PGD2 itself.[5]

LigandReceptorAssay TypeParameterValue (nM)Reference
13,14-dihydro-15-keto PGD2 (DK-PGD2)Human CRTH2/DP2Radioligand BindingKi2.91 ± 0.29[5]
Prostaglandin D2 (PGD2)Human CRTH2/DP2Radioligand BindingKi2.4 ± 0.2[5]
13,14-dihydro-15-keto PGD2 (DK-PGD2)Mouse CRTH2/DP2Radioligand BindingAffinity OrderDK-PGD2 ≥ 15d-PGJ2 ≥ PGD2[6]
Prostaglandin D2 (PGD2)Human CRTH2/DP2cAMP InhibitionEC501.8 ± 0.4[5]

Signaling Pathways of CRTH2/DP2 Receptor Activation

Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a signaling cascade characteristic of Gαi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Concurrently, receptor activation stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7][8] These signaling events ultimately mediate the downstream cellular responses, including chemotaxis of inflammatory cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils.[8][9][10]

CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gαi/o Gβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) DK_PGD2 13,14-dihydro-15-keto PGD2 DK_PGD2->CRTH2 Binds cAMP cAMP ATP ATP ATP->cAMP Converted by AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Decreased levels contribute to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Cellular_Response

CRTH2/DP2 receptor signaling pathway upon activation by DK-PGD2.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.[5]

Objective: To quantify the binding characteristics of a ligand to its receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing CRTH2) Incubation 2. Incubation (Membranes + [3H]PGD2 + DK-PGD2) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Measures radioactivity on filter) Filtration->Scintillation Analysis 5. Data Analysis (Competition binding curve -> Ki) Scintillation->Analysis

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human or mouse CRTH2/DP2 receptor (e.g., HEK293 cells).[11]

  • Incubation: The membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (DK-PGD2).[8]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[7][12]

Objective: To assess the functional response of cells to receptor activation.

Calcium_Mobilization_Workflow Cell_Loading 1. Cell Loading (with Ca²⁺-sensitive fluorescent dye) Baseline 2. Baseline Fluorescence Measurement Cell_Loading->Baseline Stimulation 3. Cell Stimulation (Addition of DK-PGD2) Baseline->Stimulation Fluorescence_Detection 4. Real-time Fluorescence Detection Stimulation->Fluorescence_Detection Data_Analysis 5. Data Analysis (Dose-response curve -> EC₅₀) Fluorescence_Detection->Data_Analysis

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells expressing the CRTH2/DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Stimulation: The cells are then stimulated with varying concentrations of DK-PGD2.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response at each concentration of DK-PGD2 is used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is determined.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient of DK-PGD2.[10][13]

Objective: To evaluate the chemoattractant properties of a ligand.

Methodology:

  • Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Ligand Addition: The lower compartment is filled with medium containing varying concentrations of DK-PGD2, while the upper compartment is seeded with the cells of interest (e.g., eosinophils, Th2 cells).

  • Incubation: The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: After a specific incubation period, the number of cells that have migrated to the lower compartment is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The number of migrated cells is plotted against the concentration of DK-PGD2 to determine the chemotactic response.

Conclusion

13,14-dihydro-15-keto PGD2 is a potent and selective agonist of the CRTH2/DP2 receptor. Its ability to activate this receptor with high affinity, leading to downstream signaling events such as decreased cAMP, increased intracellular calcium, and cellular chemotaxis, makes it an essential tool for studying the role of CRTH2/DP2 in health and disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important signaling pathway and the development of targeted therapies for allergic and inflammatory conditions.

References

The Physiological Relevance of 13,14-dihydro-15-keto PGD2 Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), a major prostanoid released primarily by activated mast cells. Once considered an inactive breakdown product, DK-PGD2 is now recognized as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This interaction implicates DK-PGD2 in a variety of physiological and pathophysiological processes, particularly in the realm of type 2 immunity and inflammatory diseases. This technical guide provides a comprehensive overview of the physiological relevance of DK-PGD2 formation, its signaling pathways, and the experimental methodologies used for its investigation.

Formation and Metabolism of DK-PGD2

DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the 13,14-double bond. In humans, DK-PGD2 is further metabolized to 11β-hydroxy compounds, which may undergo subsequent β-oxidation. Notably, very little intact DK-PGD2 is found in the urine.

Physiological and Pathophysiological Roles

The primary physiological relevance of DK-PGD2 stems from its activity as a selective CRTH2 agonist. The CRTH2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by DK-PGD2 triggers a cascade of pro-inflammatory responses, including:

  • Activation and Chemotaxis of Immune Cells: DK-PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 cells, recruiting these cells to sites of inflammation.[1]

  • Induction of Type 2 Cytokine Production: DK-PGD2 stimulates Th2 cells and ILC2s to produce key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] These cytokines are central to the pathogenesis of allergic diseases.

  • Eosinophil and Basophil Activation: DK-PGD2 induces shape change in eosinophils and upregulates the expression of the adhesion molecule CD11b on basophils, promoting their activation and effector functions.[3][4]

  • Induction of Apoptosis in Osteoclasts: DK-PGD2 has been shown to induce apoptosis in human osteoclasts in a dose-dependent manner, suggesting a potential role in bone metabolism.

Given these functions, DK-PGD2 is strongly implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis, where the influx and activation of Th2 cells, eosinophils, and basophils are hallmark features.

Quantitative Data on DK-PGD2 Bioactivity

The following tables summarize the key quantitative data regarding the biological activity of DK-PGD2.

ParameterReceptorCell Type/SystemValueReference
Binding Affinity (Ki) Human CRTH2Recombinant HEK293 cells2.91 ± 0.29 nM
ParameterBiological EffectCell TypeEC50 ValueReference
Eosinophil Shape Change ActivationHuman Eosinophils2.7 ± 2.3 nM[5]
ILC2 Migration ChemotaxisHuman ILC2s14.2 ± 3.4 nM
Osteoclast Apoptosis Apoptosis InductionHuman Osteoclasts12.34 ± 2.4 nM
Basophil CD11b Upregulation ActivationHuman Basophils~10 nM (PGD2)[4]

Signaling Pathways

The biological effects of DK-PGD2 are primarily mediated through the CRTH2 receptor, a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

DK_PGD2_Signaling DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds to Gi Gi/o Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Activation) cAMP->Cellular_Response Decreased levels contribute to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

DK-PGD2 signaling through the CRTH2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DK-PGD2.

Measurement of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantitative analysis of DK-PGD2 in plasma samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Materials:

    • Plasma samples collected in EDTA-containing tubes.

    • Internal Standard (IS): Deuterated DK-PGD2 (e.g., DK-PGD2-d4).

    • Methanol (B129727), Acetonitrile, Ethyl Acetate, Hexane, Formic Acid.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Procedure:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add the internal standard (e.g., 10 µL of 1 µg/mL DK-PGD2-d4).

    • Acidify the sample to pH 3-4 with 10% formic acid.

    • Condition the C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water followed by 10 mL of 15% methanol in water.

    • Wash the cartridge with 10 mL of hexane.

    • Elute the prostaglandins (B1171923) with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • DK-PGD2: Monitor the transition of the precursor ion (e.g., m/z 351.2) to a specific product ion.

      • DK-PGD2-d4 (IS): Monitor the corresponding transition for the deuterated internal standard.

    • Optimize cone voltage and collision energy for each transition.

3. Quantification:

  • Generate a standard curve using known concentrations of DK-PGD2 and a fixed concentration of the internal standard.

  • Calculate the concentration of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (DK-PGD2-d4) Plasma->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify SPE Solid-Phase Extraction (C18 Cartridge) Acidify->SPE Elute Elute with Ethyl Acetate SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Peak_Integration Peak Area Integration Detect->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantify Quantify DK-PGD2 Concentration Standard_Curve->Quantify

LC-MS/MS workflow for DK-PGD2 quantification.
Measurement of DK-PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of DK-PGD2.

1. Materials:

  • ELISA plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

  • DK-PGD2 standard.

  • DK-PGD2-alkaline phosphatase tracer.

  • Monoclonal antibody to DK-PGD2.

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate.

  • Stop Solution (e.g., 3 M NaOH).

  • Plate reader.

2. Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions. Create a serial dilution of the DK-PGD2 standard.

  • Assay Plate Setup: Add 100 µL of Assay Buffer to the non-specific binding (NSB) wells. Add 50 µL of Assay Buffer to the maximum binding (B0) wells.

  • Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells.

  • Tracer and Antibody Addition: Add 50 µL of the DK-PGD2-alkaline phosphatase tracer to all wells except the blank. Add 50 µL of the monoclonal antibody to all wells except the NSB and blank wells.

  • Incubation: Cover the plate and incubate for 18 hours at 4°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add 200 µL of pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 405 nm.

3. Calculation:

  • Calculate the percentage of binding for each standard and sample relative to the maximum binding (B0).

  • Plot a standard curve of the percentage of binding versus the logarithm of the DK-PGD2 concentration.

  • Determine the concentration of DK-PGD2 in the samples from the standard curve.

In Vitro Eosinophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic activity of DK-PGD2 on eosinophils.

1. Materials:

  • Human eosinophils isolated from peripheral blood.

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).

  • RPMI 1640 medium with 0.5% BSA.

  • DK-PGD2.

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

2. Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI 1640 with 0.5% BSA.

  • Assay Setup: Add the DK-PGD2 dilutions or control medium to the lower wells of the chemotaxis chamber.

  • Cell Addition: Place the polycarbonate membrane over the lower wells. Add the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface of the membrane and in the lower wells. Add Calcein-AM to the lysate to stain the migrated cells.

  • Measurement: Measure the fluorescence in a fluorescence plate reader.

3. Data Analysis:

  • Express the results as a chemotactic index, which is the fold increase in migration in response to DK-PGD2 compared to the control medium.

Chemotaxis_Workflow cluster_Prep Preparation cluster_Assay Chemotaxis Assay cluster_Analysis Analysis Isolate_Eos Isolate Eosinophils Add_Eos Add Eosinophils to Upper Chamber Isolate_Eos->Add_Eos Prepare_DK Prepare DK-PGD2 Dilutions Add_DK Add DK-PGD2 to Lower Chamber Prepare_DK->Add_DK Incubate Incubate at 37°C Add_Eos->Incubate Lyse_Stain Lyse Migrated Cells and Stain with Calcein-AM Incubate->Lyse_Stain Measure_Fluorescence Measure Fluorescence Lyse_Stain->Measure_Fluorescence Calculate_Index Calculate Chemotactic Index Measure_Fluorescence->Calculate_Index

Workflow for an in vitro eosinophil chemotaxis assay.

Conclusion

13,14-dihydro-15-keto PGD2 is a physiologically relevant lipid mediator that plays a significant role in type 2 inflammatory responses through its selective activation of the CRTH2 receptor. Its ability to recruit and activate key effector cells of allergic inflammation, such as eosinophils, basophils, and Th2 cells, positions it as a critical player in the pathogenesis of diseases like asthma. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of DK-PGD2 and to develop novel therapeutic strategies targeting the PGD2-CRTH2 pathway.

References

Initial investigations into DK-PGD2 biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Investigations into the Biological Activity of DK-PGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-deoxy-Δ¹²,¹⁴-prostaglandin D₂ (DK-PGD₂), a metabolite of prostaglandin (B15479496) D₂ (PGD₂), has emerged as a molecule of significant interest in the fields of immunology and pharmacology. Initial investigations have revealed its potent and selective activity as an agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of the foundational biological activities of DK-PGD₂, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathway and associated experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of targeting the PGD₂ metabolic pathway.

Introduction

Prostaglandin D₂ (PGD₂) is a major cyclooxygenase metabolite of arachidonic acid and a key mediator in a variety of physiological and pathological processes, including allergic inflammation. PGD₂ exerts its effects through two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). While PGD₂ activates both receptors, its metabolites can exhibit receptor selectivity. DK-PGD₂, a stable metabolite of PGD₂, has been identified as a potent and selective agonist for the CRTH2 receptor.[1][2] This selectivity makes DK-PGD₂ a valuable tool for elucidating the specific roles of CRTH2 in various biological systems and a potential focal point for therapeutic intervention. This guide summarizes the initial key findings related to the biological activity of DK-PGD₂.

Quantitative Data Summary

The biological activity of DK-PGD₂ has been quantified in several key assays. The following tables summarize the reported values for its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of DK-PGD₂

ReceptorLigandCell Line/TissueKᵢ (nM)Reference
Mouse CRTH2 (DP2)DK-PGD₂HEK293 cell membranes50[3]
Human CRTH2 (DP2)DK-PGD₂Whole cell binding assay160[2]
Human DP1DK-PGD₂Whole cell binding assay>30,000[2]

Table 2: Functional Activity of DK-PGD₂

AssayCell Type/SystemParameterValueReference
Eosinophil ActivationHuman EosinophilsEC₅₀ (nM)8[3]
PPARγ-mediated TranscriptionReporter AssayConcentration (µM)5[3]
CytotoxicityL1210 Murine Leukemia CellsIC₅₀ (µg/mL)0.3[3]
Platelet Aggregation (ADP-induced)PlateletsIC₅₀ (ng/mL)320[3]
Osteoclast ApoptosisHuman OsteoclastsEC₅₀ (nM)12.34 ± 2.4[4]

Signaling Pathway

DK-PGD₂ primarily exerts its effects through the CRTH2 receptor, a Gαi-coupled receptor. Activation of CRTH2 by DK-PGD₂ leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2) Receptor G_protein Gαi Protein CRTH2->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits DK_PGD2 DK-PGD₂ DK_PGD2->CRTH2 Binds cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->CellularResponse

Figure 1: DK-PGD₂ signaling pathway via the CRTH2 receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of DK-PGD₂'s biological activity.

CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of DK-PGD₂ for the CRTH2 receptor.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-K1-hCRTH2 cells) start->prep_membranes incubation Incubate Membranes with [³H]-PGD₂ and varying concentrations of DK-PGD₂ prep_membranes->incubation separation Separate Bound and Free Radioligand (e.g., via filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki value) quantification->analysis end End analysis->end

Figure 2: Workflow for a CRTH2 receptor binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing the CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of radiolabeled PGD₂ (e.g., [³H]-PGD₂) and a range of concentrations of unlabeled DK-PGD₂ in a suitable binding buffer.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of DK-PGD₂, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Eosinophil Activation Assay

This assay measures the ability of DK-PGD₂ to activate eosinophils, a key event in allergic inflammation. Eosinophil activation can be assessed by measuring changes in cell shape (forward scatter by flow cytometry) or chemotaxis.

Methodology (Eosinophil Shape Change):

  • Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.

  • Cell Stimulation: Isolated eosinophils are incubated with various concentrations of DK-PGD₂ or a vehicle control at 37°C.

  • Flow Cytometry Analysis: After incubation, the cells are immediately analyzed by flow cytometry. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal.

  • Data Analysis: The EC₅₀ value, the concentration of DK-PGD₂ that induces a half-maximal response, is determined from the dose-response curve.

PPARγ Transactivation Assay

This reporter gene assay is used to determine if DK-PGD₂ can activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

PPARg_Transactivation_Assay_Workflow start Start transfection Transfect Cells with PPRE-luciferase reporter and PPARγ expression vectors start->transfection treatment Treat Transfected Cells with DK-PGD₂ transfection->treatment lysis Lyse Cells treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Data Analysis (Determine fold activation) luciferase_assay->analysis end End analysis->end

Figure 3: Workflow for a PPARγ transactivation assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of DK-PGD₂, a known PPARγ agonist (positive control), or a vehicle control for 24 hours.

  • Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The results are expressed as fold activation of luciferase activity relative to the vehicle-treated control.

Platelet Aggregation Assay

This assay assesses the effect of DK-PGD₂ on platelet aggregation, a crucial process in hemostasis and thrombosis.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

  • Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. The light transmission is set to 0% with PRP and 100% with PPP.

  • Assay Performance: PRP is pre-incubated with different concentrations of DK-PGD₂ or a vehicle control in the aggregometer cuvette at 37°C with constant stirring.

  • Induction of Aggregation: Platelet aggregation is induced by adding a submaximal concentration of an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).

  • Data Analysis: The maximum platelet aggregation is recorded. The IC₅₀ value, the concentration of DK-PGD₂ that inhibits ADP-induced platelet aggregation by 50%, is calculated.

L1210 Murine Leukemia Cell Cytotoxicity Assay

This assay determines the cytotoxic effect of DK-PGD₂ on the L1210 murine leukemia cell line.

Methodology (MTT Assay):

  • Cell Seeding: L1210 cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of DK-PGD₂ for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of DK-PGD₂ that causes 50% inhibition of cell growth, is determined.

Osteoclast Apoptosis Assay

This assay evaluates the pro-apoptotic effect of DK-PGD₂ on human osteoclasts.

Methodology (Annexin V/Propidium (B1200493) Iodide Staining):

  • Osteoclast Differentiation: Human peripheral blood mononuclear cells (PBMCs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate them into mature osteoclasts.

  • Compound Treatment: Differentiated osteoclasts are treated with various concentrations of DK-PGD₂ for a defined period (e.g., 24 hours).

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: The percentage of apoptotic cells (early and late) is quantified, and the EC₅₀ value for apoptosis induction is calculated.

Conclusion

The initial investigations into the biological activity of DK-PGD₂ have firmly established it as a potent and selective agonist of the CRTH2 receptor. Its ability to activate eosinophils, influence PPARγ-mediated transcription, and induce apoptosis in specific cell types highlights its potential as a significant modulator of inflammatory and cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of targeting the DK-PGD₂/CRTH2 pathway. Future studies should aim to further elucidate the downstream signaling events and the in vivo efficacy of modulating this pathway in various disease models.

References

Methodological & Application

Application Note: Quantification of 13,14-dihydro-15-keto PGD2 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It is a stable metabolite found in plasma and serves as a reliable biomarker for PGD2 production. Biologically, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] This interaction mediates pro-inflammatory responses, particularly in the context of allergic inflammation, by inducing the chemotaxis of Th2 cells, eosinophils, and basophils.[4] Given its role in inflammatory pathways, accurate quantification of DK-PGD2 in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting allergic diseases.

This application note provides a detailed protocol for the sensitive and specific quantification of DK-PGD2 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of PGD2 and its Metabolite DK-PGD2

Prostaglandin D2 is synthesized from arachidonic acid and exerts its effects through two primary receptors: the DP1 receptor and the CRTH2 (DP2) receptor. Its metabolite, 13,14-dihydro-15-keto PGD2, is a selective agonist for the CRTH2 receptor, playing a significant role in allergic responses.[4]

PGD2_Signaling_Pathway cluster_synthesis PGD2 Synthesis & Metabolism cluster_receptors Receptor Activation & Signaling Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-PGDH DP1 DP1 Receptor PGD2->DP1 Agonist CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonist DK_PGD2->CRTH2 Selective Agonist G_protein_s Gs DP1->G_protein_s G_protein_i Gi CRTH2->G_protein_i AC Adenylate Cyclase G_protein_s->AC PLC Phospholipase C G_protein_i->PLC cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Th2_Response Th2 Cell Chemotaxis Eosinophil Activation Cytokine Release Ca2->Th2_Response

Caption: PGD2 Metabolism and Signaling Pathway.

Experimental Protocol: Quantification of DK-PGD2 in Plasma by LC-MS/MS

This protocol outlines the procedure for sample collection, extraction, and analysis of DK-PGD2 from human plasma. The use of a deuterated internal standard (IS), such as 13,14-dihydro-15-keto PGD2-d4, is mandatory for accurate quantification to correct for matrix effects and procedural losses.[5]

Materials and Reagents
  • Standards: 13,14-dihydro-15-keto PGD2 and 13,14-dihydro-15-keto PGD2-d4 (Cayman Chemical or equivalent)

  • Plasma: Human plasma collected in K2-EDTA or heparin tubes

  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate (B1210297), hexane (B92381), and water

  • Acids: Formic acid, citric acid

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Extraction Columns: C18 Solid Phase Extraction (SPE) columns

  • General Lab Equipment: Centrifuge, vortex mixer, nitrogen evaporator, analytical balance, micropipettes

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect_Plasma 1. Plasma Collection (EDTA/Heparin tubes) Add_IS 2. Spike with Internal Standard (DK-PGD2-d4) & BHT Collect_Plasma->Add_IS Acidify 3. Acidify Sample (e.g., with Citric Acid) Add_IS->Acidify Extraction 4. Liquid-Liquid or SPE (e.g., Ethyl Acetate or C18) Acidify->Extraction Evaporate 5. Evaporate to Dryness (under Nitrogen stream) Extraction->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject Sample into LC-MS/MS System Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Reverse-Phase Column) Inject->Separate Ionize 9. Ionization (Electrospray Ionization - ESI) Separate->Ionize Detect 10. Mass Detection (Triple Quadrupole - MRM) Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Calibration Curve Generation Integrate->Calibrate Quantify 13. Calculate Concentration Calibrate->Quantify

Caption: LC-MS/MS Workflow for DK-PGD2 Quantification.

Detailed Procedure

3.3.1. Sample Collection and Handling

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection to separate plasma.[6]

  • Transfer the plasma to a clean polypropylene (B1209903) tube.

  • For immediate analysis, proceed to sample preparation. For long-term storage, aliquot and store samples at ≤ -70°C. Avoid repeated freeze-thaw cycles.[6][7]

3.3.2. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw plasma samples on ice.

  • To a 500 µL aliquot of plasma, add the deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) to a final concentration of ~100 ng/mL.[8]

  • Add 5 µL of 10% BHT to prevent auto-oxidation.[9]

  • Acidify the sample to a pH of ~3.5 by adding 50 µL of 2N HCl or 40 µL of 1M citric acid per 1 mL of sample.[6][9] Vortex briefly.

  • Condition a C18 SPE column by washing with 10 mL of ethanol/methanol followed by 10 mL of deionized water.[6][7]

  • Load the acidified plasma sample onto the SPE column.

  • Wash the column sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove impurities.[6][7]

  • Elute the analyte and internal standard from the column with 10 mL of ethyl acetate or methyl formate.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.01% acetic acid).[9][10]

3.3.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[8]

    • Mobile Phase A: 0.1% acetic acid or 0.01% formic acid in water.[8]

    • Mobile Phase B: 0.1% acetic acid or 0.01% formic acid in acetonitrile/methanol (e.g., 90:10 v/v).[8]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte. For example, start at 20% B, increase to 95% B over 15-20 minutes.[8][10]

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative mode.[8]

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific mass transitions for DK-PGD2 and its deuterated internal standard must be optimized. Based on its molecular formula (C20H32O5) and weight (352.5 g/mol ), the precursor ion [M-H]⁻ would be m/z 351.2.[11] Product ions are determined by fragmentation of the precursor.

    • Example Transitions:

      • DK-PGD2: Precursor [M-H]⁻: m/z 351.2 → Product ions (e.g., m/z 333.2, 315.2).[11]

      • DK-PGD2-d4 (IS): Precursor [M-H]⁻: m/z 355.2 → Product ions.[5][12]

Calibration and Quantification
  • Prepare a series of calibration standards by spiking known amounts of DK-PGD2 into a surrogate matrix (e.g., charcoal-stripped plasma or PBS).[10][13]

  • Process the calibration standards alongside the plasma samples using the same extraction procedure.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration.

  • Determine the concentration of DK-PGD2 in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Performance

The performance of bioanalytical methods for eicosanoids, including prostaglandins (B1171923), is well-documented. The following tables summarize typical validation parameters that should be achieved for a robust assay.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Typical Value/Range Reference(s)
Linearity (r²) > 0.99 [9]
Lower Limit of Quantification (LLOQ) 0.1 - 10 pg on-column [9][10]
Intra-day Precision (%RSD) < 15% [10][14]
Inter-day Precision (%RSD) < 15% [10][14]
Accuracy (% Bias) Within ±15% [10]

| Extraction Recovery | 60 - 118% |[9][10] |

Table 2: Example Mass Spectrometry Parameters

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z)
13,14-dihydro-15-keto PGD2 ESI Negative 351.2 To be optimized (e.g., 333.2)

| 13,14-dihydro-15-keto PGD2-d4 (IS) | ESI Negative | 355.2 | To be optimized |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 13,14-dihydro-15-keto PGD2 in human plasma. Careful sample handling, efficient extraction, and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers investigating the role of the PGD2 metabolic pathway in health and disease.

References

Application Note: Quantitative Analysis of 13,14-dihydro-15-keto Prostaglandin D2 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in human plasma. DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2) and serves as a crucial biomarker for PGD2-mediated physiological and pathological processes. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of DK-PGD2 from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). A deuterated internal standard (DK-PGD2-d4) is used to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals investigating the role of the PGD2 pathway in various biological contexts.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of biological processes, including inflammation, sleep regulation, and allergic responses.[1][2] Due to its chemical instability, direct measurement of PGD2 in biological matrices can be challenging.[3] 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a major, more stable metabolite of PGD2, making it a reliable biomarker for assessing the in vivo production of PGD2.[4] Accurate quantification of DK-PGD2 is essential for understanding its role in disease and for the development of novel therapeutics targeting the PGD2 signaling pathway.

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and throughput.[3] This application note provides a detailed protocol for the analysis of DK-PGD2 in human plasma, from sample preparation to data acquisition and analysis.

Signaling Pathway

PGD2_Metabolism_and_Signaling Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Isomerization 15_PGDH 15-hydroxy PGDH PGD2->15_PGDH PGDS PGD Synthase PGDS->PGD2 DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) 15_PGDH->DK_PGD2 Metabolism CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Agonist Binding Biological_Response Biological Response (e.g., Inflammation, Allergic Response) CRTH2->Biological_Response LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (0.5 mL) Spike_IS Spike with DK-PGD2-d4 Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol + 0.1% Formic Acid) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation (N2) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of DK-PGD2 Calibration->Quantification

References

Application Notes and Protocols for Measuring 13,14-dihydro-15-keto PGD2 Levels Using a Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in various physiological and pathological processes, including allergic inflammation. PGD2 is enzymatically converted to DK-PGD2, which then acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Activation of the CRTH2/DP2 receptor by DK-PGD2 is implicated in the recruitment and activation of key inflammatory cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils, contributing to the pathogenesis of allergic diseases like asthma.[3][4] Measuring the levels of DK-PGD2 in biological samples can therefore serve as a valuable biomarker for PGD2 production and the activation of the PGD2/CRTH2 signaling pathway.

These application notes provide a detailed protocol and essential data for the quantitative determination of DK-PGD2 in various biological matrices using a competitive enzyme-linked immunosorbent assay (ELISA).

Assay Principle

The DK-PGD2 ELISA is a competitive immunoassay. The assay is based on the competition between DK-PGD2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled DK-PGD2 for a limited number of binding sites on a DK-PGD2-specific antibody. The antibody is pre-coated onto a microplate. During incubation, the DK-PGD2 from the sample and the DK-PGD2-HRP conjugate compete for binding to the antibody. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample. A standard curve is generated by plotting the absorbance values of standards with known DK-PGD2 concentrations, from which the concentration of DK-PGD2 in unknown samples can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to DK-PGD2 formation and its subsequent signaling, as well as the general workflow of the competitive ELISA.

cluster_0 Metabolism of PGD2 cluster_1 CRTH2/DP2 Signaling Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK-PGD2 DK-PGD2 PGD2->DK-PGD2 15-hydroxy PGDH CRTH2/DP2 Receptor CRTH2/DP2 Receptor DK-PGD2->CRTH2/DP2 Receptor Agonist Binding G-protein Activation G-protein Activation CRTH2/DP2 Receptor->G-protein Activation Gi/o coupling Downstream Effects Downstream Effects G-protein Activation->Downstream Effects e.g., Ca2+ mobilization, chemotaxis, cytokine release Start Start Add Standards/Samples Add Standards and Samples to Antibody-Coated Plate Start->Add Standards/Samples Add DK-PGD2-HRP Add DK-PGD2-HRP Conjugate Add Standards/Samples->Add DK-PGD2-HRP Incubate Incubate (Competitive Binding) Add DK-PGD2-HRP->Incubate Wash Wash Plate Incubate->Wash Add Substrate Add TMB Substrate Wash->Add Substrate Incubate_Color Incubate for Color Development Add Substrate->Incubate_Color Add Stop Solution Add Stop Solution Incubate_Color->Add Stop Solution Read Absorbance Read Absorbance at 450 nm Add Stop Solution->Read Absorbance Analyze Data Calculate DK-PGD2 Concentration Read Absorbance->Analyze Data End End Analyze Data->End

References

Application Notes and Protocols for the In-Vitro Use of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] Unlike its parent molecule PGD2, which also activates the D-prostanoid (DP1) receptor, DK-PGD2 exhibits high selectivity for CRTH2, making it an invaluable tool for studying the specific roles of this receptor in various cellular processes.[4] The activation of CRTH2 by DK-PGD2 initiates a signaling cascade that is predominantly pro-inflammatory, playing a crucial role in the pathophysiology of allergic diseases such as asthma.[1][2]

These application notes provide a comprehensive overview of the experimental use of DK-PGD2 in in-vitro cell culture, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action and Signaling Pathway

DK-PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G-protein coupled receptor (GPCR). The CRTH2 receptor is coupled to a Gαi subunit, and its activation by DK-PGD2 leads to two primary intracellular events:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Activation of phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][5]

These signaling events culminate in a variety of cellular responses, particularly in immune cells that express high levels of CRTH2, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][3][6] The downstream effects include chemotaxis, degranulation, and the production and release of pro-inflammatory cytokines.[1][3][7]

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cell_Response Modulates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->Cell_Response Leads to

Caption: DK-PGD2 Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data for DK-PGD2 activity in various in-vitro assays.

Table 1: Binding Affinity and Potency of DK-PGD2 for the CRTH2 Receptor

Assay TypeCell SystemParameterValue (nM)Reference
Membrane Binding AssayHEK293 membranes expressing hCRTH2Ki2.91 ± 0.29[4]
cAMP Inhibition AssayHEK-hCRTH2 cellsEC501.8 ± 0.4[4]
Calcium Mobilization AssayHEK-hCRTH2-Gα15 cellsEC5022.1 ± 4.4[4]

Table 2: Functional Activity of DK-PGD2 and other PGD2 Metabolites on ILC2s

CompoundAssay TypeParameterValue (nM)Reference
Δ¹²-PGD₂ILC2 MigrationEC5017.4[8][9]
15-deoxy-Δ¹²﹐¹⁴-PGD₂ILC2 MigrationEC5091.7[8][9]
Δ¹²-PGD₂ILC2 IL-5 SecretionEC50108.1[9]
15-deoxy-Δ¹²﹐¹⁴-PGD₂ILC2 IL-5 SecretionEC50526.9[9]
Δ¹²-PGD₂ILC2 IL-13 SecretionEC50125.2[9]
15-deoxy-Δ¹²﹐¹⁴-PGD₂ILC2 IL-13 SecretionEC50788.3[9]

Table 3: Inhibition of DK-PGD2-induced Cytokine Production in Tc2 Cells by a CRTH2 Antagonist

CytokineAntagonistParameterValue (nM)Reference
IL-4TM30089IC501.17[10]
IL-5TM30089IC500.5[10]
IL-13TM30089IC506.3[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving DK-PGD2.

Chemotaxis Assay

This protocol describes a method to assess the chemotactic response of immune cells, such as eosinophils or Th2 cells, to DK-PGD2 using a multi-well filter plate assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cell_Prep 1. Prepare Cell Suspension (e.g., Eosinophils, Th2 cells) in serum-free medium Add_Cells 4. Place filter membrane over wells and add cell suspension to upper chamber Cell_Prep->Add_Cells DK_Prep 2. Prepare DK-PGD2 Dilutions (in serum-free medium) Add_DK 3. Add DK-PGD2 dilutions to lower wells of chemotaxis plate DK_Prep->Add_DK Incubate 5. Incubate plate at 37°C, 5% CO₂ Add_Cells->Incubate Remove_Filter 6. Remove filter and wipe non-migrated cells Incubate->Remove_Filter Stain_Cells 7. Stain migrated cells on the underside of the filter Remove_Filter->Stain_Cells Quantify 8. Quantify migrated cells (e.g., by microscopy or plate reader) Stain_Cells->Quantify

Caption: Chemotaxis Assay Workflow

Materials:

  • Purified immune cells (e.g., human peripheral blood eosinophils or cultured Th2 cells)

  • DK-PGD2 (stock solution in DMSO, diluted in assay medium)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Chemotaxis chamber (e.g., 96-well plate with polycarbonate filter, 5 µm pore size)

  • Staining solution (e.g., Diff-Quik or Calcein AM)

  • Plate reader or microscope for quantification

Procedure:

  • Cell Preparation: Isolate and purify the target immune cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Preparation of Chemoattractant: Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO diluted in medium).

  • Assay Setup: Add 150 µL of the DK-PGD2 dilutions or control to the lower wells of the chemotaxis plate.

  • Carefully place the filter membrane over the lower wells.

  • Add 50 µL of the cell suspension to the top of each filter in the upper chamber.

  • Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis of Migration:

    • After incubation, carefully remove the filter insert.

    • Gently wipe the top surface of the filter with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the underside of the filter using a suitable staining method.

    • Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, if using a fluorescent dye like Calcein AM, quantify the fluorescence using a plate reader.

  • Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to generate a dose-response curve and determine the EC₅₀ value.

Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to DK-PGD2 stimulation using a fluorescent calcium indicator and a plate reader.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis Cell_Plating 1. Plate cells in a black-walled, clear-bottom 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline 4. Measure baseline fluorescence in a fluorescent plate reader Dye_Loading->Baseline DK_Prep 3. Prepare DK-PGD2 dilutions in assay buffer Add_DK 5. Inject DK-PGD2 dilutions into the wells DK_Prep->Add_DK Measure_Response 6. Immediately measure the change in fluorescence over time Add_DK->Measure_Response Data_Processing 7. Calculate the peak fluorescence response for each concentration Measure_Response->Data_Processing Dose_Response 8. Plot the response against DK-PGD2 concentration to determine EC₅₀ Data_Processing->Dose_Response Cytokine_Release_Workflow cluster_prep Cell Stimulation cluster_analysis Cytokine Measurement cluster_data Data Analysis Cell_Seeding 1. Seed immune cells in a 24- or 96-well plate Add_DK 2. Add DK-PGD2 dilutions or control to the cell cultures Cell_Seeding->Add_DK Incubate 3. Incubate for an appropriate time (e.g., 4-24 hours) at 37°C, 5% CO₂ Add_DK->Incubate Collect_Supernatant 4. Centrifuge the plate and collect the cell-free supernatant Incubate->Collect_Supernatant Measure_Cytokines 5. Measure cytokine concentrations in the supernatant using ELISA or multiplex assay Collect_Supernatant->Measure_Cytokines Dose_Response 6. Plot cytokine concentration against DK-PGD2 concentration Measure_Cytokines->Dose_Response

References

Application Notes and Protocols for Studying Eosinophil Chemotaxis Induced by Δ¹²-Prostaglandin D₂ (DK-PGD₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D₂ (PGD₂) is a key lipid mediator involved in allergic inflammation. Its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D₂ (DK-PGD₂), is a selective and potent agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP₂ receptor.[1][2] Activation of the DP₂ receptor on eosinophils induces a cascade of pro-inflammatory responses, including chemotaxis, cellular shape change, and degranulation, making this pathway a critical area of study for asthma and other allergic diseases.[2][3][4] These application notes provide detailed protocols for investigating eosinophil chemotaxis in response to DK-PGD₂, offering a framework for researchers in immunology and drug development.

Key Signaling Pathway

DK-PGD₂ selectively binds to the G-protein coupled receptor DP₂, initiating downstream signaling that leads to eosinophil migration.[2][3] This interaction triggers intracellular calcium mobilization in a Gαi-dependent manner, a critical step for chemotaxis.[5] The activation of this pathway is a central mechanism for the recruitment of eosinophils to sites of allergic inflammation.[3][6] In contrast, the DP₁ receptor, another PGD₂ receptor also present on eosinophils, is associated with anti-inflammatory effects and does not mediate the chemotactic response to DK-PGD₂.[4][7]

DK_PGD2_Eosinophil_Chemotaxis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds to G_protein Gi/o Protein Activation DP2->G_protein Activates Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to Chemotaxis Eosinophil Chemotaxis (Cell Migration) Ca_mobilization->Chemotaxis Induces

DK-PGD₂ induced eosinophil chemotaxis signaling pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent chemotactic response of human eosinophils to DK-PGD₂ and related compounds from published studies. This data is essential for designing experiments and for the comparison of results.

ChemoattractantParameterConcentration/ValueCell TypeSource
DK-PGD₂EC₅₀ for cell migration14.2 ± 3.4 nMILC2s[2]
DK-PGD₂EC₅₀ for shape change2.7 ± 2.3 nMEosinophils[2]
PGD₂EC₅₀ for cell migration17.4 ± 3.9 nMILC2s[2]
PGD₂Optimal Chemotaxis1.0 - 100 nMEosinophils[8]
DK-PGD₂Dose-dependent migration10⁻¹⁰ to 10⁻⁷ MEosinophils & Basophils[1][5]

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of eosinophils from whole blood using negative immunomagnetic selection, a method that yields a highly purified and viable cell population.[8]

Materials:

  • Human peripheral blood collected in EDTA-containing tubes.

  • Eosinophil Isolation Kit (e.g., from STEMCELL Technologies or MilliporeSigma).[9]

  • Ficoll-Paque™ PREMIUM (GE Healthcare).[10]

  • Recommended medium: PBS with 2% FBS and 1 mM EDTA.

  • Centrifuge, sterile tubes, and pipettes.

Methodology:

  • Sample Preparation: Use fresh peripheral blood (less than 6 hours old). If starting with whole blood, perform red blood cell (RBC) lysis or use a density gradient medium like Ficoll-Paque™ to enrich for leukocytes.[9][10] For RBC lysis, an ammonium (B1175870) chloride solution can be used.[9]

  • Negative Selection: a. Resuspend the leukocyte-rich cell suspension in the recommended medium at a concentration of 5 x 10⁷ cells/mL.[9] b. Add the Eosinophil Isolation Cocktail (containing antibodies against surface markers of non-eosinophils) at 50 µL/mL of sample.[9] Mix and incubate for 5-10 minutes at room temperature.[9] c. Add magnetic particles (e.g., RapidSpheres™) at 50 µL/mL of sample and mix well.[9] d. Place the tube in a suitable magnet for 3 minutes.[9] e. In one continuous motion, pour the supernatant containing the enriched eosinophils into a new tube. The magnetically labeled, unwanted cells will remain attached to the wall of the original tube.[9]

  • Cell Counting and Viability: a. Count the isolated eosinophils using a hemocytometer. b. Assess cell viability using Trypan Blue exclusion. Purity can be confirmed by Wright's staining or flow cytometry.[11]

Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber Method)

The Boyden chamber assay is a widely used method for studying chemotaxis. It measures the migration of cells across a porous membrane towards a chemoattractant.[12][13]

Materials:

  • Isolated human eosinophils.

  • DK-PGD₂ (Cayman Chemical or similar).

  • Chemotaxis medium: RPMI 1640 with 10% FCS and 10 mM HEPES, pH 7.3.[11]

  • 96-well microchemotaxis chamber (e.g., Neuroprobe) with a 5-µm pore size filter.[11]

  • Flow cytometer or microscope for cell counting.

Methodology:

  • Preparation of Chemoattractant: Prepare serial dilutions of DK-PGD₂ in chemotaxis medium. A typical concentration range is 0.1 nM to 1000 nM.[8] Include a negative control (medium alone).

  • Assay Setup: a. Add 29 µL of the chemoattractant dilutions or control medium to the lower wells of the chemotaxis chamber.[11] b. Place the 5-µm pore filter over the lower wells. c. Resuspend the isolated eosinophils in chemotaxis medium to a concentration of 1-2 x 10⁶ cells/mL. d. Add 50 µL of the cell suspension (1-2 x 10⁵ cells) to the upper wells of the chamber.[11]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.[8][11]

  • Quantification of Migrated Cells: a. After incubation, carefully remove the filter. b. Collect the cells that have migrated to the lower wells. c. Count the migrated cells using a flow cytometer for a set time or by manual counting under a microscope after staining.[11] d. The results can be expressed as the number of migrated cells or as a chemotactic index (fold increase over the negative control).

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay (Boyden Chamber) cluster_analysis Data Analysis Blood_Sample 1. Obtain Peripheral Blood (EDTA) Isolate_Eosinophils 2. Isolate Eosinophils (Negative Selection) Blood_Sample->Isolate_Eosinophils Count_Cells 3. Count & Assess Viability Isolate_Eosinophils->Count_Cells Setup_Chamber 4. Add DK-PGD2 to Lower Wells Count_Cells->Setup_Chamber Add_Cells 5. Add Eosinophils to Upper Wells Setup_Chamber->Add_Cells Incubate 6. Incubate at 37°C Add_Cells->Incubate Quantify_Migration 7. Quantify Migrated Cells (Flow Cytometry/Microscopy) Incubate->Quantify_Migration Analyze_Data 8. Calculate Chemotactic Index Quantify_Migration->Analyze_Data

Experimental workflow for DK-PGD₂ induced eosinophil chemotaxis.

Application Notes & Considerations

  • Cell Purity and Viability: The purity of the isolated eosinophils is crucial for accurate results. Negative selection methods are preferred as they are less likely to activate the cells.[10] Always check cell viability before starting the assay; it should be >95%.

  • Chemoattractant Stability: DK-PGD₂ is more stable than its parent molecule PGD₂. However, it is still recommended to prepare fresh dilutions for each experiment and keep them on ice until use.

  • Alternative Chemotaxis Assays: Besides the Boyden chamber, other methods like the EZ-TAXIScan can provide real-time imaging of cell migration and offer more detailed information on cell speed and directionality.[12][14]

  • Controls: Always include a negative control (medium only) to measure random migration (chemokinesis) and a positive control (a known eosinophil chemoattractant like eotaxin) to ensure the cells are responsive.

  • Receptor Specificity: To confirm that the observed chemotaxis is mediated by the DP₂ receptor, experiments can be performed in the presence of a selective DP₂ antagonist, which should inhibit the migratory response to DK-PGD₂.[1][2]

References

Application Notes and Protocols: 13,14-dihydro-15-keto Prostaglandin D2 as a Biomarker for Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic inflammation, a hallmark of conditions such as asthma, allergic rhinitis, and atopic dermatitis, is driven by a complex interplay of immune cells and mediators. Among these, prostaglandin (B15479496) D2 (PGD2) has emerged as a critical player, primarily produced by activated mast cells upon allergen exposure. While PGD2 itself is a potent mediator, its biological activity is extended and modulated through its metabolic products. One such key metabolite is 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2).

DK-PGD2 is an enzymatically derived metabolite of PGD2 and functions as a highly selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, orchestrates a cascade of pro-inflammatory events central to the allergic response. This makes DK-PGD2 a valuable biomarker for assessing mast cell activation and the downstream inflammatory cascade in allergic diseases. These application notes provide an overview of DK-PGD2's role in allergic inflammation, protocols for its quantification, and a summary of relevant clinical data.

Biochemical Pathway and Signaling

The generation of DK-PGD2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane. Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and subsequent action of PGD synthase. Following its release, PGD2 is rapidly metabolized. One of the key metabolic pathways involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of PGD2 to form 15-keto-PGD2. This intermediate is then further reduced to yield the more stable and biologically active metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2).

DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor, a G-protein coupled receptor. Activation of CRTH2 on Th2 cells and eosinophils leads to a variety of pro-inflammatory responses, including chemotaxis, cellular activation, and the release of cytokines and other inflammatory mediators, thereby amplifying the allergic inflammatory cascade.

DK-PGD2 Signaling Pathway DK-PGD2 Signaling in Allergic Inflammation cluster_0 PGD2 Synthesis cluster_1 DK-PGD2 Formation cluster_2 Cellular Effects Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 15-keto-PGD2 15-keto-PGD2 PGD2->15-keto-PGD2 15-PGDH DK-PGD2 DK-PGD2 15-keto-PGD2->DK-PGD2 Carbonyl Reductase CRTH2 Receptor CRTH2 Receptor DK-PGD2->CRTH2 Receptor Agonist Binding Eosinophil/\nTh2 Cell Eosinophil/ Th2 Cell CRTH2 Receptor->Eosinophil/\nTh2 Cell Activation Inflammatory Response Inflammatory Response Eosinophil/\nTh2 Cell->Inflammatory Response Chemotaxis, Cytokine Release

Figure 1: PGD2 to DK-PGD2 metabolic pathway and its role in allergic inflammation.

Quantitative Data Summary

Direct quantitative data for DK-PGD2 in allergic diseases is limited in the available literature. However, levels of its precursor, PGD2, and its major urinary metabolite, tetranor-PGDM, have been extensively studied and serve as reliable indicators of mast cell activation and the PGD2 pathway. The following tables summarize representative data for PGD2 and tetranor-PGDM in various allergic conditions.

Table 1: Prostaglandin D2 (PGD2) Levels in Allergic Diseases

Disease StateBiological MatrixPatient GroupPGD2 Concentration (pg/mL)Control GroupPGD2 Concentration (pg/mL)Reference
AsthmaBronchoalveolar Lavage Fluid (BALF)Mild Asthmatics94.4 ± 25.4 (post-methacholine)Healthy ControlsNot significantly changed
AsthmaBronchoalveolar Lavage Fluid (BALF)Severe AsthmaticsSignificantly higher vs. mild/moderateHealthy ControlsLower than severe asthmatics
AsthmaExhaled Breath Condensate (EBC)AsthmaticsSignificantly higher vs. controlsHealthy ControlsLower than asthmatics
Atopic DermatitisPlasmaAcute Atopic DermatitisNo significant elevationHealthy ControlsNo significant elevation

Table 2: Urinary Tetranor-PGDM Levels in Allergic Diseases

Disease StateBiological MatrixPatient GroupTetranor-PGDM Concentration (ng/mg Creatinine)Control GroupTetranor-PGDM Concentration (ng/mg Creatinine)Reference
Food AllergyUrineFood Allergy PatientsSignificantly higher vs. controlsHealthy VolunteersLower than food allergy patients
Allergic Rh

Application Notes and Protocols for In Vivo Administration of 13,14-dihydro-15-keto PGD2 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (dk-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of the CRTH2 receptor is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis. By selectively activating CRTH2, dk-PGD2 serves as a critical tool for studying the in vivo roles of this receptor in animal models of inflammation. These application notes provide detailed protocols and summarized data from key animal studies involving the in vivo administration of dk-PGD2.

Data Summary

The following tables summarize quantitative data from animal studies investigating the in vivo effects of 13,14-dihydro-15-keto PGD2 administration.

Table 1: Effects of dk-PGD2 on Eosinophil Recruitment in a Mouse Model of Allergic Asthma

Animal ModelAdministration Routedk-PGD2 DoseVehicleKey FindingsReference
BALB/c mice (OVA-sensitized)Intraperitoneal (i.p.)30 nmol/mouse0.5% ethanol (B145695) in salineSignificant increase in eosinophil numbers in bronchoalveolar lavage (BAL) fluid 24h post-challenge.[1]

Table 2: Effects of dk-PGD2 on a Mouse Model of Atopic Dermatitis

Animal ModelAdministration Routedk-PGD2 DoseVehicleKey FindingsReference
BALB/c mice (OVA-sensitized)Epicutaneous application1 nmol/ear0.5% ethanol in acetone (B3395972)Increased ear swelling and eosinophil infiltration in the ear tissue.[1]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of dk-PGD2 in a Mouse Model of Allergic Airway Inflammation

This protocol is adapted from Spik et al., 2005, and describes the intraperitoneal administration of dk-PGD2 to investigate its effects on airway eosinophilia in an ovalbumin (OVA)-sensitized mouse model of asthma.[1]

Materials:

  • 13,14-dihydro-15-keto PGD2 (dk-PGD2)

  • Ovalbumin (OVA)

  • Alum (Imject Alum)

  • Sterile, pyrogen-free saline

  • Ethanol

  • BALB/c mice (female, 6-8 weeks old)

  • Syringes and needles (27G)

  • Equipment for bronchoalveolar lavage (BAL)

  • Cell counting equipment (hemocytometer or automated cell counter)

  • Reagents for differential cell staining (e.g., Diff-Quik)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • Preparation of dk-PGD2 Solution:

    • Prepare a stock solution of dk-PGD2 in ethanol.

    • On the day of administration, dilute the stock solution in sterile saline to achieve the final concentration, ensuring the final ethanol concentration is 0.5%. The final injection volume should be 200 µL per mouse. For a 30 nmol/mouse dose, the concentration would be 150 µM.

  • Airway Challenge and dk-PGD2 Administration:

    • On day 14, lightly anesthetize the sensitized mice.

    • Administer 20 µg of OVA in 50 µL of saline intranasally to challenge the airways.

    • Immediately following the OVA challenge, administer 30 nmol of dk-PGD2 (in 200 µL of 0.5% ethanol in saline) via i.p. injection.

    • For the control group, administer the vehicle (200 µL of 0.5% ethanol in saline) via i.p. injection.

  • Assessment of Airway Inflammation:

    • 24 hours after the challenge and treatment, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold saline through a tracheal cannula three times.

    • Determine the total cell count in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and perform differential cell counts after staining with a suitable stain (e.g., Diff-Quik) to quantify eosinophils.

Protocol 2: Epicutaneous Administration of dk-PGD2 in a Mouse Model of Atopic Dermatitis

This protocol, adapted from Spik et al., 2005, describes the topical application of dk-PGD2 to the ear to study its effect on skin inflammation in an OVA-sensitized mouse model.[1]

Materials:

  • 13,14-dihydro-15-keto PGD2 (dk-PGD2)

  • Ovalbumin (OVA)

  • Acetone

  • Ethanol

  • BALB/c mice (female, 6-8 weeks old)

  • Micropipette

  • Equipment for measuring ear thickness (caliper)

  • Histology equipment and reagents

Procedure:

  • Sensitization:

    • Sensitize BALB/c mice as described in Protocol 1, Step 1.

  • Preparation of dk-PGD2 Solution:

    • Prepare a stock solution of dk-PGD2 in ethanol.

    • On the day of application, dilute the stock solution in acetone to achieve the final concentration, ensuring the final ethanol concentration is 0.5%. The final application volume should be 20 µL per ear. For a 1 nmol/ear dose, the concentration would be 50 µM.

  • Epicutaneous Challenge and dk-PGD2 Administration:

    • On day 14, apply 10 µg of OVA in 20 µL of acetone to the right ear of sensitized mice.

    • Immediately after the OVA challenge, apply 1 nmol of dk-PGD2 (in 20 µL of 0.5% ethanol in acetone) to the same ear.

    • For the control group, apply the vehicle (20 µL of 0.5% ethanol in acetone) to the ear.

  • Assessment of Skin Inflammation:

    • Measure the ear thickness using a caliper before the challenge and 24 hours after.

    • 24 hours post-challenge, euthanize the mice and collect the ear tissue for histological analysis.

    • Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration, particularly eosinophils.

Visualizations

Signaling Pathway

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dk_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 (DP2) Receptor dk_PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

Caption: dk-PGD2 signaling through the CRTH2 receptor.

Experimental Workflow

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization_d0 Day 0: Sensitize mice with OVA/Alum (i.p.) Sensitization_d7 Day 7: Boost sensitization with OVA/Alum (i.p.) Sensitization_d0->Sensitization_d7 Challenge Day 14: Challenge with OVA (Intranasal or Epicutaneous) Sensitization_d7->Challenge Treatment Day 14: Administer dk-PGD2 or Vehicle (i.p. or Epicutaneous) Challenge->Treatment Analysis Day 15 (24h post-challenge): Assess inflammation (BAL fluid analysis or Histology) Treatment->Analysis

Caption: Workflow for dk-PGD2 in vivo studies.

References

Application Notes and Protocols for Measuring CRTH2 Receptor Binding Affinity of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for measuring the binding affinity of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor (GPCR) implicated in inflammatory and allergic diseases.

Introduction to CRTH2 and DK-PGD2

The CRTH2 receptor, also known as DP2, is a key player in the type 2 inflammatory response.[1][2][3] It is highly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[4] Activation of CRTH2 by its primary ligand, prostaglandin D2 (PGD2), leads to chemotaxis and activation of these cells, contributing to the pathogenesis of allergic diseases such as asthma.[5][6] DK-PGD2 is a stable metabolite of PGD2 and acts as a selective and potent agonist for the CRTH2 receptor, making it a valuable tool for studying CRTH2 function.[6][7][8] Understanding the binding affinity of compounds like DK-PGD2 is crucial for the development of novel CRTH2 antagonists for therapeutic intervention.[1]

CRTH2 Signaling Pathway

Upon agonist binding, the CRTH2 receptor couples to a Gi heterotrimeric G-protein.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] Simultaneously, the dissociation of the G-protein βγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium mobilization.[6][9] These signaling events ultimately mediate the pro-inflammatory effects associated with CRTH2 activation, such as cell migration and cytokine release.[5][6]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor Gi Gi Protein (αβγ) CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Stimulates Ligand DK-PGD2 / PGD2 Ligand->CRTH2 Binds ATP ATP ATP->AC Response Cellular Responses (Chemotaxis, Degranulation) cAMP->Response Ca2->Response

Caption: CRTH2 receptor signaling cascade.

Experimental Protocols

The most common method to determine the binding affinity of unlabeled ligands like DK-PGD2 is through a competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Radioligand Competitive Binding Assay

This protocol is adapted from studies characterizing ligand binding to the human CRTH2 receptor.[7]

Objective: To determine the inhibitory constant (Ki) of DK-PGD2 for the CRTH2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human CRTH2 receptor.[7]

  • Radioligand: [³H]PGD₂ (specific activity ~170 Ci/mmol).

  • Unlabeled Ligand: DK-PGD₂.

  • Assay Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow:

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare CRTH2 Membranes add_components Add to 96-well plate: - Membranes - [³H]PGD₂ - DK-PGD2 or Buffer prep_membranes->add_components prep_ligands Prepare Serial Dilutions of DK-PGD2 prep_ligands->add_components prep_radio Prepare [³H]PGD₂ Working Solution prep_radio->add_components incubate Incubate at Room Temp (e.g., 90 minutes) add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count plot Plot % Specific Binding vs. Log[DK-PGD2] count->plot calculate Calculate IC₅₀ and Ki plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hCRTH2 cells using standard homogenization and centrifugation techniques.[10] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 200 µL:

    • Total Binding: 23 µg of membrane protein, a fixed concentration of [³H]PGD₂ (e.g., 0.4 nM), and assay buffer.[7]

    • Non-specific Binding (NSB): 23 µg of membrane protein, 0.4 nM [³H]PGD₂, and a high concentration of unlabeled PGD₂ (e.g., 10 µM) to saturate the receptors.[7]

    • Competition: 23 µg of membrane protein, 0.4 nM [³H]PGD₂, and varying concentrations of DK-PGD₂ (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[7][10]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters quickly with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the DK-PGD₂ concentration.

    • Determine the IC₅₀ value (the concentration of DK-PGD₂ that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[11]

Alternative Techniques

While radioligand binding assays are the gold standard, other label-free technologies can also be employed to measure binding affinity for GPCRs.

  • Surface Plasmon Resonance (SPR): SPR measures the direct binding of a ligand to a receptor immobilized on a sensor chip in real-time.[12][13] This technique can provide both kinetic (association and dissociation rates) and affinity data.[12] For GPCRs, the receptor is often captured from cell membrane preparations onto the chip.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14][15][16] It is a powerful tool for determining the thermodynamic parameters of an interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n), in a single experiment.[17][18]

Data Presentation

The binding affinities of various ligands for the human CRTH2 receptor have been determined using competitive binding assays. The data below is compiled from published literature.

LigandBinding Affinity (Ki, nM)Reference
DK-PGD₂ 2.91 ± 0.29 [7]
PGD₂2.4 ± 0.2[7]
15-deoxy-Δ¹²,¹⁴-PGJ₂3.15 ± 0.32[7]
PGJ₂6.8 ± 0.5[7]
Δ¹²-PGJ₂7.63 ± 0.6[7]
Indomethacin22.8 ± 2.1[7]

Note: Ki values represent the mean ± SEM from multiple experiments as reported in the cited literature.

Conclusion

The protocols and information provided here offer a comprehensive guide for researchers interested in quantifying the binding affinity of DK-PGD₂ and other ligands to the CRTH2 receptor. The competitive radioligand binding assay is a robust and well-established method for this purpose. The resulting affinity data is essential for structure-activity relationship studies and the rational design of novel CRTH2-targeting therapeutics for inflammatory and allergic conditions.

References

Troubleshooting & Optimization

Improving the stability of 13,14-dihydro-15-keto PGD2 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of DK-PGD2 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2 (DK-PGD2) and why is it important to measure?

13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1] It is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Measuring DK-PGD2 levels can provide insights into the activation of inflammatory pathways, particularly those involved in allergic responses.

Q2: What are the main challenges in measuring DK-PGD2 in biological samples?

The primary challenges in measuring DK-PGD2 are its inherent chemical instability under certain conditions and its low endogenous concentrations. Like other prostaglandins (B1171923), DK-PGD2 can degrade during sample collection, processing, and storage, leading to inaccurate quantification.

Q3: What are the recommended storage conditions for DK-PGD2 standards and samples?

For long-term stability, DK-PGD2 standards should be stored at -80°C.[1] Biological samples intended for DK-PGD2 analysis should be processed immediately and stored at -80°C to minimize degradation. A manufacturer of DK-PGD2 states that the compound is stable for at least two years when stored at -80°C.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DK-PGD2.

Issue 1: Low or undetectable DK-PGD2 levels in samples.
Possible Cause Troubleshooting Step
Sample Degradation Ensure rapid sample processing on ice and immediate storage at -80°C. Add antioxidants (e.g., BHT) and a COX inhibitor (e.g., indomethacin) to the collection tubes to prevent ex vivo formation and degradation of prostaglandins.
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted to ~3.5 before loading onto the C18 column. Use appropriate wash and elution solvents.
Instrument Sensitivity Verify the sensitivity of the LC-MS/MS system using a fresh, accurately prepared standard curve. Check for issues with the ion source, such as contamination or incorrect positioning.
Matrix Effects The presence of other molecules in the sample matrix can suppress the ionization of DK-PGD2. Dilute the sample or use a more rigorous cleanup method. An isotopically labeled internal standard is crucial to correct for matrix effects.
Issue 2: High variability in replicate measurements.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to extraction. Ensure all samples are treated identically.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing the standard curve and adding the internal standard.
LC-MS/MS System Instability Check for fluctuations in pump pressure, inconsistent retention times, and unstable spray in the ion source. Equilibrate the LC system thoroughly before starting the analytical run.
Incomplete Solubilization After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent by vortexing and/or sonication.

Stability of DK-PGD2

While specific quantitative stability data for DK-PGD2 is limited, extensive studies on the analogous compound, 13,14-dihydro-15-keto-PGE2, provide valuable insights into its stability profile. The degradation of these molecules is highly dependent on pH, temperature, and the presence of proteins like albumin.[3][4]

Key Stability Considerations:

  • pH: Stability is significantly lower at acidic and alkaline pH. Near neutral pH is generally preferred for storage and analysis.

  • Temperature: Higher temperatures accelerate degradation. Samples should be kept on ice during processing and stored at -80°C.

  • Albumin: The presence of albumin can catalyze the degradation of 13,14-dihydro-15-keto prostaglandins.[3][4]

Table 1: Inferred Stability of DK-PGD2 in Aqueous Buffers Based on 13,14-dihydro-15-keto-PGE2 Data

ConditionInferred Stability of DK-PGD2Degradation Products
Acidic pH (e.g., pH 3) LowDehydration to 13,14-dihydro-15-keto-PGA2-like compounds.[4]
Neutral pH (e.g., pH 7.4) ModerateSlower degradation compared to acidic or alkaline conditions.
Alkaline pH (e.g., pH 9) LowDehydration and cyclization to form bicyclic compounds.[4]
Presence of Albumin LowAccelerated degradation.[3][4]

Disclaimer: This table is based on data from the analogous compound 13,14-dihydro-15-keto-PGE2 and is intended to provide general guidance. Specific stability studies for DK-PGD2 are recommended for precise experimental design.

Experimental Protocols

Protocol 1: Sample Collection and Handling for DK-PGD2 Analysis
  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Inhibitor Addition: Immediately add a cyclooxygenase (COX) inhibitor (e.g., indomethacin, final concentration 10 µg/mL) and an antioxidant (e.g., butylated hydroxytoluene (BHT), final concentration 20 µM) to the blood sample to prevent ex vivo prostaglandin synthesis and degradation.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of DK-PGD2 in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for PGD2 and PGE2 and should be optimized for DK-PGD2.[5]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., DK-PGD2-d4).

    • Add 50 µL of 1 M citric acid to acidify the sample to a pH of approximately 3.5.

    • Add 20 µL of 10 mg/mL BHT in ethanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the prepared plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the DK-PGD2 with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for DK-PGD2 and its deuterated internal standard. For DK-PGD2 (precursor ion m/z 351.2), typical product ions would be monitored.

Visualizations

Metabolic Pathway of PGD2 to DK-PGD2

PGD2_Metabolism PGH2 PGH2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 PGD2->DK_PGD2 15-PGDH Metabolites Further Metabolites DK_PGD2->Metabolites

Metabolic conversion of PGH2 to DK-PGD2.
Experimental Workflow for DK-PGD2 Quantification

DK_PGD2_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Acidify Acidify to pH 3.5 Spike->Acidify Load Load onto C18 Cartridge Acidify->Load Wash Wash Cartridge Load->Wash Elute Elute DK-PGD2 Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for DK-PGD2 quantification in plasma.
CRTH2 (DP2) Signaling Pathway

CRTH2_Signaling DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 G_protein Gi/o Protein CRTH2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified CRTH2 signaling cascade.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for DK-PGD2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is it important to measure?

A1: DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2), a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation. PGD2 itself is highly unstable, making its direct measurement challenging. DK-PGD2, being more stable, serves as a reliable biomarker for PGD2 production and the activation of the DP2 receptor signaling pathway, which is implicated in inflammatory diseases like asthma.[1]

Q2: What are the primary challenges in measuring DK-PGD2 by mass spectrometry?

A2: The main challenges include:

  • Low endogenous concentrations: DK-PGD2 is often present at very low levels in biological matrices, requiring highly sensitive instrumentation and optimized methods.

  • Sample stability: Although more stable than PGD2, DK-PGD2 can still be prone to degradation if samples are not handled and stored correctly.

  • Isomeric interference: DK-PGD2 is an isomer of other prostaglandins (B1171923), which can have similar fragmentation patterns. Chromatographic separation is crucial to distinguish it from these other compounds.[2]

  • Matrix effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of DK-PGD2, leading to inaccurate quantification.[3][4]

Q3: Which ionization technique is best for DK-PGD2 analysis?

A3: Electrospray ionization (ESI) in negative ion mode is the most common and effective technique for the analysis of prostaglandins, including DK-PGD2. This is because the carboxylic acid group on the molecule readily loses a proton to form a negative ion ([M-H]⁻).[2]

Q4: What are the recommended storage conditions for samples containing DK-PGD2?

A4: To ensure the stability of DK-PGD2, biological samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -80°C.[5] For stock solutions of DK-PGD2 standards, storage at -20°C or -80°C is recommended, and repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of DK-PGD2.

Poor Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Sample Degradation - Ensure samples were processed and stored correctly (see Q4 in FAQs). - Prepare fresh samples and standards.
Suboptimal MS Parameters - Verify the correct MRM transitions are being used (see Table 1). - Optimize collision energy and other source parameters for your specific instrument.[6][7][8]
Inefficient Extraction - Evaluate your sample preparation method (LLE vs. SPE). See Table 3 for a comparison of expected recoveries. - Ensure complete evaporation of the organic solvent and proper reconstitution in a mobile phase-compatible solvent.
Matrix Suppression - Dilute the sample to reduce the concentration of interfering matrix components. - Improve chromatographic separation to resolve DK-PGD2 from co-eluting matrix components. - Use a deuterated internal standard to compensate for matrix effects.[3]
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Troubleshooting Steps
Column Issues - Check for column contamination or degradation. Flush the column or replace it if necessary. - Ensure the column is properly equilibrated with the mobile phase before each injection.
Inappropriate Mobile Phase - Verify the pH and composition of the mobile phase. Prostaglandin analysis often benefits from a slightly acidic mobile phase. - Ensure the mobile phase components are miscible and properly degassed.
Injection Solvent Mismatch - The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.
Carryover from Previous Injections - Implement a robust needle and injection port washing procedure between samples. - Inject a blank solvent after a high-concentration sample to check for carryover.
Dirty Ion Source - Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma or urine, add an appropriate amount of a deuterated internal standard (e.g., DK-PGD2-d4).

  • Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M formic acid).

  • Add 2 mL of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or a hexane/ethyl acetate mixture).

  • Vortex for 1-2 minutes and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) two more times and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified biological sample (as in LLE step 2) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute the DK-PGD2 with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as in LLE step 8.

LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: ESI in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Recommended MRM Transitions for DK-PGD2 and a Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DK-PGD2353.2273.2-20 to -30
DK-PGD2-d4357.2277.2-20 to -30

Note: The optimal collision energy should be determined empirically on your specific mass spectrometer.

Table 2: Typical LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)0.5 - 5 pg on column
Limit of Quantitation (LOQ)1 - 15 pg on column
Linearity (r²)> 0.99
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 10%

Table 3: Comparison of Extraction Methodologies

Extraction MethodTypical Recovery (%)AdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)60-80%Simple, low cost.[9][10][11]Can be less clean, may form emulsions.[9][11]
Solid-Phase Extraction (SPE)80-95%Cleaner extracts, higher throughput.[9][10][12]Higher cost, requires method development.[9]

Visualizations

DK_PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_effects Cellular Effects DK_PGD2 DK-PGD2 DP2 DP2 Receptor (G-protein coupled) DK_PGD2->DP2 Binding & Activation G_protein Gi/o Protein DP2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response Chemotaxis Chemotaxis Cellular_Response->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cellular_Response->Cytokine_Release Degranulation Degranulation Cellular_Response->Degranulation

Caption: DK-PGD2 signaling through the DP2 receptor.

troubleshooting_workflow start Start: No or Low DK-PGD2 Signal check_sample Check Sample Integrity (Storage, Handling) start->check_sample sample_ok Sample OK check_sample->sample_ok Good sample_bad Re-prepare Samples check_sample->sample_bad Bad check_ms Verify MS Parameters (MRM, Voltages) ms_ok MS OK check_ms->ms_ok Correct ms_bad Optimize MS Parameters check_ms->ms_bad Incorrect check_lc Evaluate Chromatography (Peak Shape, Retention Time) lc_ok LC OK check_lc->lc_ok Good lc_bad Troubleshoot LC (Column, Mobile Phase) check_lc->lc_bad Poor check_extraction Assess Sample Prep (Recovery) extraction_ok Extraction OK check_extraction->extraction_ok Good extraction_bad Optimize Extraction Method check_extraction->extraction_bad Poor sample_ok->check_ms sample_bad->start end_bad Consult Instrument Specialist sample_bad->end_bad ms_ok->check_lc ms_bad->start ms_bad->end_bad lc_ok->check_extraction lc_bad->start lc_bad->end_bad end_ok Problem Resolved extraction_ok->end_ok extraction_bad->start extraction_bad->end_bad

Caption: Troubleshooting workflow for low DK-PGD2 signal.

References

Overcoming cross-reactivity with other PGD2 metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with immunoassays for Prostaglandin D2 (PGD2), with a specific focus on managing cross-reactivity with its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in PGD2 immunoassays?

A1: The primary cause of cross-reactivity in PGD2 immunoassays is the structural similarity between PGD2 and its metabolites. Antibodies developed for PGD2 may recognize and bind to these closely related molecules, leading to inaccurate quantification. Major cross-reacting metabolites include 13,14-dihydro-15-keto-PGD2 (DK-PGD2), 15-deoxy-Δ12,14-PGD2 (Δ12-PGJ2), and PGJ2.

Q2: How can I determine the extent of cross-reactivity in my assay?

A2: The extent of cross-reactivity is typically provided by the immunoassay kit manufacturer in the product datasheet. This is usually expressed as a percentage of cross-reactivity with various related compounds. It is crucial to review this information before selecting a kit. You can also perform your own cross-reactivity studies by spiking your samples with known concentrations of PGD2 metabolites and measuring the response.

Q3: What are the main strategies to minimize cross-reactivity?

A3: The two main strategies to minimize cross-reactivity are:

  • Sample Purification: Employing chromatographic techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to separate PGD2 from its metabolites before performing the immunoassay.

  • Use of Highly Specific Antibodies: Selecting an immunoassay kit that utilizes a monoclonal antibody with high specificity for PGD2 and minimal cross-reactivity with its metabolites.

Q4: Can I use plasma or serum samples directly in a PGD2 immunoassay?

A4: It is generally not recommended to use plasma or serum samples directly without prior purification. These biological matrices contain a complex mixture of lipids and proteins that can interfere with the assay, in addition to the presence of various PGD2 metabolites that can cause cross-reactivity. Sample extraction and purification are critical steps for accurate PGD2 measurement in plasma and serum.

Troubleshooting Guides

Issue 1: Higher than Expected PGD2 Concentrations
Possible Cause Recommended Solution
Cross-reactivity with PGD2 metabolites. 1. Review the cross-reactivity profile of your immunoassay kit. 2. Incorporate a sample purification step, such as Solid-Phase Extraction (SPE) or HPLC, prior to the immunoassay to isolate PGD2. 3. Consider using a more specific antibody or a different assay format, such as LC-MS/MS, for higher accuracy.
Non-specific binding. 1. Ensure proper blocking of the microplate wells. 2. Optimize washing steps by increasing the number of washes or the volume of wash buffer.
Sample matrix effects. 1. Perform a spike and recovery experiment to assess matrix effects. 2. Dilute your samples to minimize interference, ensuring the final concentration remains within the detection range of the assay.
Issue 2: Poor Reproducibility of Results
Possible Cause Recommended Solution
Inconsistent sample preparation. 1. Standardize the sample collection, storage, and extraction procedures. 2. Ensure complete and consistent evaporation of solvents after extraction.
Pipetting errors. 1. Calibrate and regularly maintain your pipettes. 2. Use reverse pipetting for viscous solutions.
Inadequate mixing. 1. Ensure thorough mixing of reagents and samples before and during incubation steps.

Quantitative Data: Cross-Reactivity of PGD2 Immunoassays

The following table summarizes the reported cross-reactivity of a commercially available PGD2 ELISA kit with various metabolites. Data is presented as the percentage of cross-reactivity.

Compound Cross-Reactivity (%)
Prostaglandin D2 (PGD2) 100
13,14-dihydro-15-keto-PGD2 (DK-PGD2) 15.7
Prostaglandin E2 (PGE2) 1.8
Prostaglandin F2α (PGF2α) 0.5
15-deoxy-Δ12,14-PGD2 (Δ12-PGJ2) <0.1
Prostaglandin J2 (PGJ2) <0.1

Note: Data is sourced from representative commercial ELISA kit datasheets and may vary between manufacturers and kit lots.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PGD2 Purification from Plasma

This protocol outlines a general procedure for the extraction and purification of PGD2 from plasma samples using a C18 SPE cartridge.

Materials:

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Preparation: Acidify the plasma sample (e.g., 1 mL) to pH 3.5 with 2M formic acid. Centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins.

  • Load Sample: Load the clarified supernatant onto the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash the cartridge with 5 mL of 0.1% formic acid in water.

    • Wash the cartridge with 5 mL of hexane.

  • Elute PGD2: Elute the PGD2 from the cartridge with 5 mL of ethyl acetate.

  • Dry Down: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in an appropriate volume of the immunoassay buffer. The sample is now ready for use in the immunoassay.

Visualizations

PGD2_Metabolism_Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGDS DK_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->DK_PGD2 15-PGDH PGJ2 PGJ2 PGD2->PGJ2 Spontaneous Dehydration d12_PGJ2 15-deoxy-Δ12,14-PGJ2 PGJ2->d12_PGJ2

Caption: PGD2 metabolic pathway highlighting key cross-reacting metabolites.

Immunoassay_Workflow cluster_PreAssay Pre-Assay Sample Preparation cluster_Immunoassay Immunoassay Sample Biological Sample (e.g., Plasma) Purification Sample Purification (SPE or HPLC) Sample->Purification Purified_Sample Purified PGD2 Purification->Purified_Sample Add_Sample Add Purified Sample to Coated Microplate Purified_Sample->Add_Sample Add_Reagents Add Detection Antibody and Substrate Add_Sample->Add_Reagents Detection Signal Detection Add_Reagents->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for PGD2 immunoassay with a crucial sample purification step.

Troubleshooting_Logic Start High PGD2 Reading? Check_CR Check Kit Cross-Reactivity Data Start->Check_CR Yes Analyze Analyze Results Start->Analyze No Implement_SPE Implement Sample Purification (SPE/HPLC) Check_CR->Implement_SPE High Cross-Reactivity Re_Run Re-run Assay Implement_SPE->Re_Run Re_Run->Analyze

Caption: Troubleshooting logic for unexpectedly high PGD2 immunoassay results.

Technical Support Center: Enhancing the Solubility of 13,14-dihydro-15-keto PGD2 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13,14-dihydro-15-keto PGD2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the successful use of DK-PGD2 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2 (DK-PGD2) and what is its primary mechanism of action in cells?

A1: 13,14-dihydro-15-keto PGD2 is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2). It functions as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Activation of the CRTH2 receptor, a G-protein coupled receptor (GPCR), on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, triggers downstream signaling pathways that lead to cellular responses like chemotaxis (cell migration) and calcium mobilization.[1][3]

Q2: What are the main challenges in preparing DK-PGD2 for cell-based assays?

A2: DK-PGD2 is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, making it difficult to achieve the desired concentration and obtain reliable and reproducible experimental results. Careful preparation of stock solutions and appropriate dilution techniques are crucial.

Q3: In which solvents can I dissolve DK-PGD2?

A3: DK-PGD2 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For cell-based assays, DMSO is the most commonly used solvent for preparing a concentrated stock solution.

Data Presentation: Solubility of DK-PGD2

SolventSolubility
Dimethyl sulfoxide (DMSO)≥ 30 mg/mL
Dimethylformamide (DMF)≥ 30 mg/mL
Ethanol≥ 30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~2.5 mg/mL

This data is compiled from commercially available product information. Actual solubility may vary slightly.

Troubleshooting Guides

Issue 1: My DK-PGD2 precipitated when I added it to my cell culture medium.

  • Potential Cause: The aqueous solubility of DK-PGD2 was exceeded. This often happens when a highly concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve DK-PGD2 in DMSO to a concentration of 10 mM. Ensure it is fully dissolved by gentle vortexing.

    • Perform serial dilutions. Instead of adding the concentrated stock directly to your final volume of media, make intermediate dilutions in pre-warmed (37°C) cell culture medium.

    • Control the final DMSO concentration. The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but sensitive and primary cells may be affected at concentrations as low as 0.1%.[4]

    • Add the DK-PGD2 solution to the medium slowly while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

Issue 2: I am not observing a cellular response (e.g., migration, calcium flux) after treating my cells with DK-PGD2.

  • Potential Cause 1: The cells you are using do not express the CRTH2 (DP2) receptor at a sufficient level.

  • Solution 1:

    • Confirm that your cell line or primary cells express the CRTH2 receptor. Cell types known to express CRTH2 include Th2 lymphocytes, eosinophils, and basophils.[4] You can check for receptor expression using techniques like flow cytometry or western blotting.

  • Potential Cause 2: The concentration of DK-PGD2 is not optimal.

  • Solution 2:

    • Perform a dose-response experiment to determine the optimal concentration of DK-PGD2 for your specific cell type and assay. Concentrations in the nanomolar range are often effective for inducing responses like eosinophil shape change.[5]

  • Potential Cause 3: The DK-PGD2 has degraded.

  • Solution 3:

    • DK-PGD2, like other prostaglandins, can be unstable in aqueous solutions over time, especially at non-neutral pH. Prepare fresh dilutions of DK-PGD2 in your assay buffer immediately before each experiment. Store the DMSO stock solution at -20°C or -80°C as recommended by the supplier.

Experimental Protocols

Protocol 1: Preparation of DK-PGD2 Working Solution

This protocol describes the preparation of a 1 µM working solution of DK-PGD2 in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 13,14-dihydro-15-keto PGD2 (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of DMSO needed to dissolve your DK-PGD2 to a final concentration of 10 mM. (Molecular Weight of DK-PGD2 is approximately 352.5 g/mol ).

    • Add the calculated volume of DMSO to the vial of DK-PGD2.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare a 100 µM Intermediate Solution in Cell Culture Medium:

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM DK-PGD2 stock solution to the medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Prepare a 1 µM Final Working Solution:

    • In a sterile tube, add 900 µL of pre-warmed cell culture medium.

    • Add 100 µL of the 100 µM intermediate solution.

    • Mix thoroughly. This is your final 1 µM working solution with 0.1% DMSO.

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO (in this case, 0.1%).

Protocol 2: Cell Migration (Chemotaxis) Assay using a Transwell System

This protocol provides a general method for assessing the chemotactic effect of DK-PGD2 on a CRTH2-expressing cell line (e.g., human eosinophils or Th2 cells).

Materials:

  • CRTH2-expressing cells (e.g., primary human eosinophils, CCRF-CEM T-cell line)

  • Transwell inserts (e.g., 8 µm pore size for lymphocytes)

  • 24-well companion plates

  • Serum-free cell culture medium (assay medium)

  • DK-PGD2 working solutions (prepared as in Protocol 1 at various concentrations, e.g., 0.1 nM to 100 nM)

  • Vehicle control (assay medium with 0.1% DMSO)

  • Cell staining and quantification reagents (e.g., Calcein-AM or Crystal Violet)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

    • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of the DK-PGD2 working solutions or vehicle control to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell type (e.g., 2-4 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells that have migrated through the membrane and counting them under a microscope, or by using a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

Protocol 3: Calcium Flux Assay

This protocol outlines a method to measure intracellular calcium mobilization in response to DK-PGD2 stimulation in CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • DK-PGD2 working solutions

  • Vehicle control

  • Ionomycin (B1663694) (positive control)

  • Fluorescence plate reader or flow cytometer capable of kinetic reads

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Add the calcium indicator dye to the cell suspension according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM).

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.

  • Assay Measurement:

    • Aliquot the cell suspension into a 96-well plate.

    • Place the plate in the fluorescence plate reader and allow the cells to equilibrate for 5-10 minutes.

    • Establish a baseline fluorescence reading for approximately 30-60 seconds.

    • Add the DK-PGD2 working solution or vehicle control to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

    • At the end of the run, add ionomycin as a positive control to determine the maximal calcium response.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to baseline or as the peak fluorescence intensity.

Visualizations

DK-PGD2 Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay solid_dk Solid DK-PGD2 stock_sol 10 mM Stock Solution in DMSO solid_dk->stock_sol Dissolve dmso 100% DMSO dmso->stock_sol intermediate_sol 100 µM Intermediate Solution in Pre-warmed Medium stock_sol->intermediate_sol 1:100 Dilution final_sol Final Working Solution (e.g., 1 µM in Medium + 0.1% DMSO) intermediate_sol->final_sol Serial Dilution cells Cells in Culture final_sol->cells Treat Cells

Caption: Workflow for preparing DK-PGD2 solutions.

CRTH2 (DP2) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dk_pgd2 DK-PGD2 crth2 CRTH2 (DP2) Receptor dk_pgd2->crth2 Binds g_protein Gi/o Protein crth2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates chemotaxis Chemotaxis / Cell Migration g_protein->chemotaxis Leads to pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release Induces ca_release->chemotaxis Contributes to

Caption: Simplified CRTH2 signaling pathway.

References

Technical Support Center: Detection of Low Physiological Concentrations of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of quantifying low physiological concentrations of this important lipid mediator.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the measurement of DK-PGD2.

Q1: Why is detecting low physiological concentrations of DK-PGD2 so challenging?

A1: The detection of DK-PGD2 at low physiological levels presents several analytical hurdles:

  • Inherent Instability: DK-PGD2 is a metabolite of Prostaglandin D2 (PGD2), which is notoriously unstable. While DK-PGD2 itself is more stable than its precursor, it is still susceptible to degradation, especially during sample collection, processing, and storage. PGD2 stability studies show significant degradation within 8 hours at room temperature in cell culture media, highlighting the need for prompt analysis or immediate storage at -80°C.

  • Low Endogenous Levels: Physiological concentrations of prostaglandins (B1171923) and their metabolites are typically in the low picogram per milliliter (pg/mL) range. Detecting and accurately quantifying such low levels requires highly sensitive analytical methods.

  • Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices containing numerous endogenous substances that can interfere with the assay, leading to signal suppression or enhancement. This is a significant challenge for both immunoassays and mass spectrometry-based methods.

  • Structural Similarity to Other Prostaglandins: The close structural resemblance of DK-PGD2 to other PGD2 metabolites and prostaglandins can lead to cross-reactivity in immunoassays, resulting in inaccurate quantification.

Q2: What are the typical physiological concentrations of DK-PGD2?

A2: Directly reported physiological concentrations of DK-PGD2 in healthy human plasma and urine are not widely available in the literature. However, data from related prostaglandin metabolites suggest that these levels are very low, likely in the low pg/mL range. For instance, a study measuring a major urinary metabolite of PGD2 in normal volunteers found plasma levels of 3.5 ± 1.4 pg/mL[1]. Another study on a related metabolite, 13,14-dihydro-15-keto-PGF2α, reported plasma concentrations of 63.6 ± 10.3 pg/mL in cycling women[2]. Given that DK-PGD2 is an intermediate metabolite, its circulating levels are expected to be in a similar low pg/mL range.

Q3: My ELISA is showing no signal or a very weak signal for my samples. What are the possible causes and solutions?

A3: A weak or absent signal in your DK-PGD2 ELISA can be due to several factors. Please refer to the troubleshooting guide below.

Q4: I am observing high background in my DK-PGD2 ELISA. How can I reduce it?

A4: High background can obscure the detection of low DK-PGD2 concentrations. Consult the troubleshooting guide for potential causes and mitigation strategies.

Q5: How can I minimize the instability of DK-PGD2 during sample handling and storage?

A5: To ensure the integrity of your samples and obtain accurate results, follow these best practices:

  • Rapid Processing: Process samples as quickly as possible after collection. For PGD2, it is recommended that sample preparation time be less than 8 hours.

  • Low Temperature: Keep samples on ice during processing to minimize enzymatic and chemical degradation.

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent free radical-catalyzed peroxidation of prostaglandins.

  • Proper Storage: For short-term storage, keep samples at -20°C. For long-term storage, -80°C is essential to maintain the stability of prostaglandins. Avoid repeated freeze-thaw cycles. Studies on PGD2 show a 70% drop in levels after 4 weeks at -20°C, while storage at -80°C is more effective.

Troubleshooting Guides

ELISA Troubleshooting
Problem Possible Cause Recommended Solution
Weak or No Signal Degradation of DK-PGD2: The analyte may have degraded during sample collection, storage, or handling.Ensure rapid sample processing at low temperatures and proper long-term storage at -80°C. Add antioxidants like BHT during sample preparation.
Low Analyte Concentration: The concentration of DK-PGD2 in the sample is below the detection limit of the assay.Concentrate the sample using solid-phase extraction (SPE). Ensure the chosen ELISA kit has a sufficiently low limit of detection (LOD).
Improper Reagent Preparation or Storage: Reagents may be expired, improperly stored, or prepared incorrectly.Check the expiration dates of all kit components. Ensure all reagents are brought to room temperature before use. Re-prepare all buffers and standard dilutions.
High Background Insufficient Washing: Inadequate washing can leave behind unbound enzyme conjugates, leading to a high background signal.Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of wash buffer from the wells.
Cross-Reactivity: The antibodies in the kit may be cross-reacting with other prostaglandins or molecules in the sample matrix.Review the cross-reactivity data for the ELISA kit. If significant cross-reactivity is suspected, consider using a more specific method like LC-MS/MS.
High Concentration of Detection Reagents: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.Prepare fresh dilutions of the detection reagents strictly according to the kit protocol.
Poor Standard Curve Inaccurate Pipetting: Errors in pipetting standards can lead to a non-linear or inaccurate standard curve.Use calibrated pipettes and proper pipetting techniques. Prepare fresh standard dilutions.
Improper Standard Dilution: The standard may not have been fully reconstituted or serially diluted correctly.Ensure the standard is completely dissolved by gentle mixing and that serial dilutions are performed accurately.
High Variability Between Replicates Inconsistent Pipetting: Variation in the volumes of samples, standards, or reagents added to replicate wells.Pay close attention to consistent pipetting technique across all wells.
Incomplete Mixing: Inadequate mixing of samples or reagents before adding them to the wells.Ensure all solutions are thoroughly mixed before pipetting.
Edge Effects: Temperature or evaporation differences across the plate during incubation.Use a plate sealer during incubations and ensure the plate is incubated in a stable temperature environment.
LC-MS/MS Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal/Poor Sensitivity Inefficient Extraction: Poor recovery of DK-PGD2 from the biological matrix during sample preparation.Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. The addition of 1% formic acid to the loading mixture can improve recovery from complex matrices.
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the sample matrix can suppress the ionization of DK-PGD2 in the mass spectrometer source.Improve sample cleanup by optimizing the SPE procedure. Adjust the chromatographic conditions to separate DK-PGD2 from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal MS/MS Parameters: Incorrect precursor/product ion transitions (MRM) or collision energy can lead to a weak signal.Optimize the MRM transitions and collision energy for DK-PGD2 using a pure standard. A common precursor ion for PGD2 (and likely DK-PGD2) is m/z 351.2, with product ions around m/z 189.5 and 271.1.
High Background/Interference Isobaric Interference: Other molecules in the sample have the same mass as DK-PGD2 and its fragments.Improve chromatographic separation to resolve DK-PGD2 from interfering compounds. Use multiple MRM transitions for more specific detection.
Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system itself.Use high-purity solvents and new, clean labware. Run blank injections to identify sources of contamination.
Poor Peak Shape Inappropriate Column Chemistry or Mobile Phase: The analytical column or mobile phase composition is not suitable for prostaglandin analysis.Use a C18 or phenyl-hexyl reversed-phase column. Optimize the mobile phase gradient (e.g., acetonitrile (B52724)/water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier).
Sample Overload: Injecting too much sample onto the column.Dilute the sample or inject a smaller volume.

Data Presentation

Comparison of Detection Methods for Prostaglandins
Method Limit of Detection (LOD) / Limit of Quantitation (LOQ) Specificity Throughput Cost
ELISA Typically in the range of 10-100 pg/mL.[3][4][5]Can be affected by cross-reactivity with structurally similar prostaglandins.[3]HighLower
LC-MS/MS Can achieve LODs in the low pg/mL range (e.g., 20 pg/mL for PGD2).[6] LOQ can be around 100 pg/mL.[6]High, due to separation by chromatography and specific mass-to-charge ratio detection.Moderate to HighHigher

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Prostaglandins (Adapted for DK-PGD2)

This protocol is adapted from a validated method for PGD2 and PGE2 and can be optimized for DK-PGD2.[6]

1. Sample Preparation and Extraction:

  • Sample Collection: Collect biological fluid (e.g., plasma, cell culture supernatant) and immediately place on ice.

  • Internal Standard Spiking: To a 500 µL aliquot of the sample, add a deuterated internal standard for DK-PGD2 (if available) or a related prostaglandin like d4-PGD2.

  • Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent oxidation.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture, vortex for 1 minute, and centrifuge at 4°C. Collect the upper organic phase. Repeat the extraction twice.

    • SPE: Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and then water. Load the acidified sample. Wash with a low-percentage organic solvent (e.g., 10% methanol in water). Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the combined organic phases to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol/ammonium acetate buffer).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm).

    • Mobile Phase: A gradient of acetonitrile in 10 mM ammonium acetate buffer (pH 8.5).

    • Flow Rate: 200 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for DK-PGD2. Based on the structure of PGD2 (m/z 351.2), the precursor ion for DK-PGD2 (m/z 352.5) would be approximately m/z 351.5. Product ions would need to be determined by infusing a standard. Likely product ions would result from the loss of water and parts of the fatty acid side chains.

Mandatory Visualizations

Signaling Pathway of DK-PGD2 via the DP2 Receptor

DK_PGD2_Signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular DP2 DP2 (CRTH2) Receptor G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases production of PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca2->Cellular_Response Leads to ERK ERK PKC->ERK Activates ERK->Cellular_Response Leads to DK_PGD2 DK-PGD2 DK_PGD2->DP2 Binds to

Caption: Signaling pathway of DK-PGD2 through the DP2 (CRTH2) receptor.

Experimental Workflow for DK-PGD2 Detection by LC-MS/MS

LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Keep on ice Spiking 2. Internal Standard Spiking (e.g., d4-DK-PGD2) Sample_Collection->Spiking Extraction 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spiking->Extraction Evaporation 4. Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution (in mobile phase) Evaporation->Reconstitution LC_Separation 6. LC Separation (Reversed-Phase Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (ESI-, MRM mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for DK-PGD2 quantification by LC-MS/MS.

Logical Relationship for Troubleshooting Low ELISA Signal

Low_Signal_Troubleshooting cluster_Sample Sample Integrity cluster_Assay Assay Procedure Low_Signal Low or No Signal Sample_Degradation DK-PGD2 Degraded Low_Signal->Sample_Degradation Is caused by? Low_Concentration Concentration < LOD Low_Signal->Low_Concentration Is caused by? Reagent_Issue Reagent Problem (Expired, Improperly Prepared) Low_Signal->Reagent_Issue Is caused by? Incubation_Error Incorrect Incubation (Time or Temperature) Low_Signal->Incubation_Error Is caused by? Washing_Error Excessive Washing Low_Signal->Washing_Error Is caused by? Action_Sample Improve Sample Handling (Rapid processing, -80°C storage) Sample_Degradation->Action_Sample Solution Action_Concentrate Concentrate Sample (SPE) Low_Concentration->Action_Concentrate Solution Action_Reagents Check Reagents & Re-prepare Reagent_Issue->Action_Reagents Solution Action_Incubation Follow Protocol Precisely Incubation_Error->Action_Incubation Solution Action_Washing Review Washing Protocol Washing_Error->Action_Washing Solution

Caption: Troubleshooting logic for low or no signal in a DK-PGD2 ELISA.

References

Interpreting variability in 13,14-dihydro-15-keto PGD2 measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13,14-dihydro-15-keto PGD2 (dhk-PGD2)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the measurement of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (dhk-PGD2), a key metabolite of PGD2. Understanding and controlling variability is critical for accurate interpretation of experimental results.

Troubleshooting Guides

This section addresses specific issues that can arise during the measurement of dhk-PGD2, leading to result variability.

Issue 1: High Variability Between Replicate Samples

  • Question: My duplicate or triplicate readings for the same sample show high coefficients of variation (%CV). What are the common causes and solutions?

  • Answer: High variability between replicates often points to technical errors in the assay procedure.

    • Potential Causes & Solutions:

      • Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary source of error. Ensure pipettes are properly calibrated and use consistent technique for all wells.[1] Avoid foaming when mixing solutions.[2]

      • Improper Mixing: Failure to thoroughly mix reagents or reconstituted standards can lead to concentration gradients. Vortex or gently invert solutions as recommended in the protocol.

      • Washing Technique: Inconsistent or inefficient washing of microplate wells can leave behind unbound reagents, causing variable background signal. Ensure all wells are washed with the same volume and force, and that wash buffers are not contaminated with inorganic phosphates, which can inhibit alkaline phosphatase-based detection systems.[3]

      • Temperature Gradients: Allowing temperature differences to develop across the microplate during incubation can affect reaction kinetics. Ensure the entire plate is at a uniform temperature.[1]

      • Edge Effects: Samples in the outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations. If possible, avoid using the outermost wells for critical samples or standards.

    Troubleshooting Workflow for High Replicate Variability

    Caption: Workflow for diagnosing high replicate variability.

Issue 2: Poor Standard Curve Performance

  • Question: My standard curve has a low R-squared value or poor signal-to-noise ratio. How can I improve it?

  • Answer: A suboptimal standard curve can result from issues with standard preparation, reagent integrity, or the assay protocol itself.

    • Potential Causes & Solutions:

      • Standard Degradation: Prostaglandin standards are sensitive to degradation. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.[4] Prepare fresh dilutions for each assay run and use them within the recommended time frame (e.g., within 2 hours).[4]

      • Incorrect Dilution Series: Errors in preparing the serial dilutions will directly impact the curve. Use calibrated pipettes and change tips between each dilution to prevent carryover.[2]

      • Reagent Issues: Expired or improperly stored reagents (antibodies, conjugates) can lead to poor performance.[5] Ensure all components are within their expiration date and have been stored under the correct conditions.[3][4]

      • Incorrect Incubation Times/Temperatures: Deviating from the protocol's specified incubation times and temperatures can significantly alter the binding kinetics and the final signal.[1]

Issue 3: Results Are Unexpectedly Low or Undetectable

  • Question: I am getting lower than expected or no detectable dhk-PGD2 in samples where I anticipate its presence. What could be the cause?

  • Answer: Low or undetectable levels may be due to analyte degradation, matrix interference, or insufficient assay sensitivity.

    • Potential Causes & Solutions:

      • Analyte Instability: dhk-PGD2 and its parent molecule, PGD2, are unstable in aqueous media.[6][7] PGD2 can degrade by 10% within 8 hours at room temperature in cell culture media.[8] Samples should be processed quickly and frozen immediately.

      • Improper Sample Handling: The single most critical factor for prostaglandin measurement is pre-analytical sample handling.[9][10][11][12]

        • Inhibitors: Add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (~10 µg/mL), to blood samples immediately after collection to prevent ex vivo prostaglandin synthesis.[2][4][13]

        • Storage: Store samples (plasma, urine, supernatant) at ≤ -20°C, or preferably at -80°C, to minimize degradation.[2][4][13] Avoid repeated freeze-thaw cycles.[2][13]

      • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in plasma) can interfere with antibody binding in immunoassays.[5][14] Sample dilution or extraction may be necessary to mitigate these effects.[3][13]

      • Assay Sensitivity: Ensure the chosen assay has a detection limit low enough for the expected concentration in your samples. For very low levels, a more sensitive method like LC-MS/MS may be required.[15]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in dhk-PGD2 measurements?

A1: Variability can be broadly categorized into three areas: pre-analytical, analytical, and biological.

CategorySources of VariabilityMitigation Strategies
Pre-analytical Sample collection technique, use of anticoagulants (EDTA or heparin preferred), addition of COX inhibitors, processing time, storage temperature, freeze-thaw cycles.[2][10][11][13]Standardize all collection and processing steps. Add indomethacin immediately. Process samples quickly on ice. Aliquot and store at -80°C.[4]
Analytical Choice of assay (ELISA vs. LC-MS/MS), antibody cross-reactivity, pipetting errors, reagent quality, lot-to-lot variance of assay kits.[15][16][17]Use a highly specific assay. Perform proper QC checks. Ensure consistent technique. Validate new kit lots.[16]
Biological Inter-individual differences, diet, medication (especially NSAIDs), underlying disease state (e.g., mastocytosis, asthma), time of day (diurnal variation).[7][9][18]Record all relevant patient/subject data. Control for diet and medication where possible. Standardize collection times.

Q2: Which is better for measuring dhk-PGD2: ELISA or LC-MS/MS?

A2: The choice depends on the specific needs of the study. Both methods have distinct advantages and disadvantages.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Antibody-based detection of the target molecule.Physical separation followed by mass-based detection and quantification.
Specificity Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimated results.[14][15][19]Highly specific and accurate, considered the "gold standard" for small molecule quantification.[15][20]
Sensitivity Generally good, with detection limits typically in the low pg/mL range.[21][22]Often superior sensitivity, capable of detecting levels in the sub-pg/mL range.[8]
Throughput High-throughput, suitable for analyzing many samples simultaneously (96-well plate format).Lower throughput, samples are analyzed sequentially.
Cost & Complexity Relatively inexpensive and technically less demanding.High initial instrument cost and requires specialized expertise.

Q3: How should I collect and process samples for dhk-PGD2 analysis?

A3: Proper sample handling is crucial to prevent artificial changes in prostaglandin levels.

Recommended Sample Handling Protocol

Caption: Standardized workflow for biological sample handling.

Detailed Protocol Steps:

  • Blood Collection: Collect blood into tubes containing EDTA or heparin as an anticoagulant.[2][13] Immediately after collection, add a COX inhibitor like indomethacin to a final concentration of approximately 10 µg/mL to prevent new prostaglandin synthesis.[2][4][13]

  • Urine/Cell Culture Supernates: Collect urine mid-stream into a sterile container.[2] For cell cultures, harvest the supernatant.

  • Centrifugation: Within 30 minutes of collection, centrifuge plasma samples at 1000 x g for 15 minutes at 4°C to separate plasma.[2][13] Centrifuge urine or supernatant to remove any cells or particulate matter.[2]

  • Aliquoting and Storage: Immediately transfer the plasma, clarified urine, or supernatant into pre-labeled cryovials. It is critical to aliquot samples to avoid repeated freeze-thaw cycles, which can degrade the analyte.[2][13]

  • Freezing: Snap-freeze the aliquots and store them at -80°C until analysis.[4]

Q4: What is the biological significance of dhk-PGD2?

A4: dhk-PGD2 is a metabolite of Prostaglandin D2 (PGD2). PGD2 itself is very unstable, so measuring its more stable metabolites is a reliable way to assess its production in vivo.[7]

  • Marker of Mast Cell Activation: PGD2 is the primary cyclooxygenase product released by activated mast cells.[7][18] Therefore, elevated levels of its metabolites, like dhk-PGD2, are considered strong biomarkers for mast cell activation in conditions such as systemic mastocytosis and allergic asthma.[18][23]

  • Role in Inflammation: PGD2 and its metabolites are involved in inflammatory pathways.[24] They signal through receptors like DP2 (also known as CRTH2) to mediate pro-inflammatory effects, such as the migration and activation of eosinophils and other immune cells.[25][26]

Simplified PGD2 Metabolism and Signaling

PGD2_Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGDS dhk_PGD2 13,14-dihydro-15-keto PGD2 PGD2->dhk_PGD2 15-hydroxy PGDH Urinary_Metabolites Further Urinary Metabolites dhk_PGD2->Urinary_Metabolites dhk_PGD2_signal dhk-PGD2 DP2 DP2/CRTH2 Receptor dhk_PGD2_signal->DP2 Immune_Cell Immune Cell (e.g., Eosinophil, Th2 Cell) DP2->Immune_Cell Response Pro-inflammatory Response (Chemotaxis, Cytokine Release) Immune_Cell->Response

Caption: PGD2 is metabolized to dhk-PGD2, which acts on immune cells.

References

Refining protocols for consistent bioactivity of DK-PGD2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent bioactivity of DK-PGD2 in experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving DK-PGD2, leading to inconsistent or unexpected outcomes.

Issue Potential Cause Recommended Solution
Low or No Bioactivity Degradation of DK-PGD2: DK-PGD2, like other prostaglandins (B1171923), can be unstable, especially in aqueous solutions at room temperature.[1]- Prepare fresh dilutions of DK-PGD2 for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Improper Solvent: The choice of solvent can affect the solubility and stability of DK-PGD2.- For stock solutions, use organic solvents such as DMSO, ethanol, or dimethylformamide.[2] - For aqueous buffers, ensure the final concentration of the organic solvent is minimal to avoid off-target effects.
Incorrect Receptor Expression: The target cells may not express the CRTH2 (DP2) receptor, or the expression level may be too low.- Confirm CRTH2/DP2 receptor expression on your target cells using techniques like flow cytometry, western blot, or qPCR. - Consider using a positive control cell line known to express CRTH2, such as Th2 lymphocytes or eosinophils.[3]
High Variability Between Experiments Inconsistent Agonist Concentration: Inaccurate pipetting or errors in serial dilutions can lead to variability.- Use calibrated pipettes and perform serial dilutions carefully. - Prepare a fresh dilution series for each experiment.
Cell Passage Number and Condition: The responsiveness of cells can change with increasing passage number and varying culture conditions.- Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Presence of Other Bioactive Metabolites: PGD2 can degrade into various metabolites, some of which also have biological activity and may interfere with the experiment.[4][5]- Use high-purity DK-PGD2. - Be aware of the potential for in situ degradation and consider time-course experiments to assess the stability of the response.
Unexpected Cellular Responses Activation of Off-Target Receptors: At high concentrations, DK-PGD2 might interact with other receptors, although it is highly selective for CRTH2.[6]- Perform dose-response experiments to determine the optimal concentration range. - Use a selective CRTH2 antagonist as a negative control to confirm that the observed effect is mediated by the intended receptor.
Solvent Effects: The vehicle used to dissolve DK-PGD2 may have its own biological effects on the cells.- Include a vehicle-only control in all experiments to account for any solvent-induced effects.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and what is its primary mechanism of action?

A1: 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2).[7] It is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[6][7] Upon binding to CRTH2, a Gαi-coupled receptor, DK-PGD2 initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+), promoting pro-inflammatory responses such as cell migration and activation of immune cells like T-helper type 2 (Th2) cells and eosinophils.[3][8]

Q2: How should I store and handle DK-PGD2 to ensure its stability and bioactivity?

A2: To maintain the integrity of DK-PGD2, it is crucial to follow proper storage and handling procedures. Stock solutions of DK-PGD2 in an organic solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] When preparing working solutions in aqueous buffers, they should be made fresh for each experiment and used promptly, as prostaglandins are less stable in aqueous environments.

Q3: What are the recommended solvents for dissolving DK-PGD2?

A3: For creating a stock solution, DK-PGD2 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For in vitro experiments, the stock solution can then be further diluted into your aqueous cell culture medium. It is important to ensure the final concentration of the organic solvent is low (typically <0.1%) to prevent any solvent-related cytotoxicity or off-target effects. For in vivo studies, specific formulations using solvents like DMSO, PEG300, and Tween-80 may be required to ensure solubility and bioavailability.[2]

Q4: What are some key cell-based assays to measure the bioactivity of DK-PGD2?

A4: The bioactivity of DK-PGD2 is commonly assessed through its ability to induce responses in cells expressing the CRTH2 receptor. Key assays include:

  • Cell Migration/Chemotaxis Assays: Measuring the migration of cells like eosinophils or Th2 lymphocytes towards a gradient of DK-PGD2.[4]

  • Calcium Mobilization Assays: Detecting the transient increase in intracellular calcium levels upon stimulation with DK-PGD2.[9]

  • Cytokine Release Assays: Quantifying the release of pro-inflammatory cytokines, such as IL-5 and IL-13, from activated immune cells.[4]

  • Eosinophil Shape Change Assays: Observing the morphological changes in eosinophils as they become activated, which can be quantified by flow cytometry.[4]

Q5: How does the bioactivity of DK-PGD2 compare to its parent compound, PGD2?

A5: DK-PGD2 is a highly selective agonist for the CRTH2 (DP2) receptor, whereas PGD2 can activate both the CRTH2 and the DP1 receptor.[3][6] This selectivity makes DK-PGD2 a valuable tool for specifically studying CRTH2-mediated signaling pathways without the confounding effects of DP1 activation.[6] The potency of DK-PGD2 at the CRTH2 receptor is comparable to that of PGD2 in many functional assays.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for DK-PGD2 to aid in experimental design and data interpretation.

Table 1: Binding Affinities and Potencies of DK-PGD2

ParameterReceptorCell/SystemValueReference
Ki CRTH2 (DP2)Whole cell binding assay160 nM[6]
Ki DP1Whole cell binding assay>30,000 nM[6]
EC50 (Eosinophil Migration) CRTH2 (DP2)Human Eosinophils14.2 ± 3.4 nM[4]
EC50 (IL-5 Secretion) CRTH2 (DP2)Human ILC2s20.3 ± 4.2 nM[4]
EC50 (IL-13 Secretion) CRTH2 (DP2)Human ILC2s23.9 ± 5.1 nM[4]

Table 2: Recommended Storage Conditions for DK-PGD2 Solutions

Solution TypeSolventStorage TemperatureMaximum Storage DurationReference
Stock Solution DMSO, Ethanol, DMF-80°C6 months[2]
Stock Solution DMSO, Ethanol, DMF-20°C1 month[2]
Working Solution Aqueous Buffer4°CUse immediatelyGeneral recommendation

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Eosinophil Chemotaxis Assay

Objective: To measure the chemotactic response of human eosinophils to DK-PGD2.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • RPMI 1640 medium with 0.1% BSA

  • DK-PGD2

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Calcein-AM

  • Fluorescence plate reader

Methodology:

  • Isolate human eosinophils from peripheral blood of healthy donors using standard density gradient centrifugation and negative selection methods.

  • Resuspend the purified eosinophils in RPMI 1640 medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Label the eosinophils with Calcein-AM according to the manufacturer's instructions.

  • Prepare serial dilutions of DK-PGD2 in RPMI 1640 with 0.1% BSA.

  • Add 600 µL of the DK-PGD2 dilutions or control medium to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add 100 µL of the Calcein-AM labeled eosinophil suspension to the upper wells.

  • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the membrane.

  • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Express the results as the percentage of migrated cells relative to the total number of cells added.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium in response to DK-PGD2 stimulation.

Materials:

  • CRTH2-expressing cells (e.g., HEK293 cells stably expressing CRTH2, or primary Th2 cells)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • DK-PGD2

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Methodology:

  • Plate the CRTH2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Wash the cells with HBSS.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's protocol.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader capable of kinetic reads.

  • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

  • Add DK-PGD2 at various concentrations to the wells and immediately begin recording the fluorescence signal for 5-10 minutes.

  • The change in fluorescence intensity or ratio (for Fura-2) corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the peak response and calculate EC50 values.

Visualizations

DK-PGD2 Signaling Pathway

DK_PGD2_Signaling cluster_g_protein DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Migration, Activation) cAMP->Cellular_Response Inhibitory pathway downregulated PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds to receptor DAG->Cellular_Response Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Ca2_release->Cellular_Response

Caption: DK-PGD2 signaling through the CRTH2/DP2 receptor.

Experimental Workflow for DK-PGD2 Bioactivity Assay

Experimental_Workflow start Start: Prepare DK-PGD2 Stock prep_agonist Prepare Serial Dilutions of DK-PGD2 start->prep_agonist prep_cells Prepare Target Cells (e.g., Eosinophils) assay_setup Set up Bioassay (e.g., Chemotaxis Chamber) prep_cells->assay_setup prep_agonist->assay_setup incubation Incubate at 37°C assay_setup->incubation data_acq Data Acquisition (e.g., Fluorescence Reading) incubation->data_acq analysis Data Analysis (e.g., Dose-Response Curve) data_acq->analysis end End: Report Results analysis->end

Caption: General workflow for a DK-PGD2 cell-based bioassay.

References

Validation & Comparative

Validating Antibody Specificity for 13,14-dihydro-15-keto PGD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is crucial for understanding its role in allergic inflammation and other immunological responses. This guide provides a comparative overview of methods for validating the specificity of antibodies against this critical metabolite of PGD2. Given the limited availability of direct comparative studies for commercially available DK-PGD2 antibodies, this guide emphasizes best practices for validation and compares immunoassay-based methods with mass spectrometry, the gold standard for small molecule quantification.

Comparison of Detection Methodologies

The selection of an appropriate detection method for DK-PGD2 depends on the experimental context, required sensitivity, and specificity. While immunoassays offer convenience and high throughput, mass spectrometry provides unparalleled specificity and accuracy.

FeatureImmunoassays (ELISA, RIA)Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of the target molecule.Physicochemical detection based on mass-to-charge ratio.
Specificity Dependent on antibody cross-reactivity with other prostaglandins (B1171923) and related lipids. Potential for interference from matrix components.High specificity, capable of distinguishing between structurally similar isomers.
Sensitivity Typically in the picogram per milliliter (pg/mL) range. For example, some commercial ELISA kits for the related PGF2α metabolite have a detection limit of around 15 pg/mL.[1]High sensitivity, also in the pg/mL range, with a reported limit of detection for PGD2 and PGE2 at 20 pg/mL.[2]
Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming sample preparation and analysis.
Validation Requires rigorous validation of antibody specificity and cross-reactivity.Requires specialized equipment and expertise for method development and validation.
Cost Generally lower cost per sample for commercially available kits.Higher initial instrument cost and cost per sample.

Validating Antibody Specificity: Experimental Protocols

Due to the inherent potential for cross-reactivity among lipid mediators, thorough validation of any antibody intended for DK-PGD2 quantification is mandatory. The following experimental protocols are recommended.

Competitive ELISA for Cross-Reactivity Assessment

This is a fundamental experiment to determine the specificity of a DK-PGD2 antibody.

Methodology:

  • Coating: Coat a 96-well plate with a DK-PGD2-protein conjugate (e.g., DK-PGD2-BSA).

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Prepare a series of dilutions for DK-PGD2 (the analyte) and potential cross-reactants (e.g., PGD2, PGE2, PGF2α, and their metabolites).

  • Incubation: Add the DK-PGD2 antibody to the wells along with either the DK-PGD2 standard or the potential cross-reactant dilutions. Incubate to allow competition for antibody binding.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of cross-reactivity for each prostaglandin relative to DK-PGD2. Highly specific antibodies will show low cross-reactivity (<1%) with other prostaglandins.[3]

Western Blotting with a Panel of Prostaglandin-Protein Conjugates

This method can visually assess the antibody's binding to different immobilized prostaglandins.

Methodology:

  • Sample Preparation: Prepare protein conjugates of DK-PGD2 and a panel of other prostaglandins (e.g., PGD2, PGE2, PGF2α).

  • SDS-PAGE: Separate the conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DK-PGD2 antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a labeled secondary antibody.

  • Detection: Visualize the bands using a suitable detection method (e.g., chemiluminescence). A specific antibody should only produce a strong band corresponding to the DK-PGD2 conjugate.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This powerful technique combines the specificity of antibody-based enrichment with the definitive identification by mass spectrometry.

Methodology:

  • Immunoprecipitation: Incubate the biological sample (e.g., cell lysate, plasma) with the anti-DK-PGD2 antibody to form an antigen-antibody complex.

  • Complex Capture: Use protein A/G beads to capture the immune complexes.

  • Elution: Elute the bound molecules from the beads.

  • LC-MS/MS Analysis: Analyze the eluate using liquid chromatography-tandem mass spectrometry to confirm the identity and quantity of DK-PGD2. This method can definitively identify the molecule captured by the antibody.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 13,14-dihydro-15-keto PGD2

13,14-dihydro-15-keto PGD2 is a metabolite of PGD2 and acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4][5] Activation of CRTH2 on immune cells like Th2 lymphocytes, eosinophils, and basophils leads to pro-inflammatory responses, including cell migration and cytokine release.[6][7]

G PGD2 Prostaglandin D2 (PGD2) DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 Metabolism CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Agonist Binding ImmuneCell Immune Cell (Th2, Eosinophil, Basophil) CRTH2->ImmuneCell Activation Inflammation Pro-inflammatory Responses - Chemotaxis - Cytokine Release (IL-4, IL-5, IL-13) ImmuneCell->Inflammation

Caption: Signaling pathway of 13,14-dihydro-15-keto PGD2 via the CRTH2 receptor.

Experimental Workflow for Antibody Specificity Validation

A systematic workflow is essential for the comprehensive validation of an antibody's specificity for DK-PGD2.

G cluster_0 Initial Screening cluster_1 Definitive Validation cluster_2 Application Testing ELISA Competitive ELISA (Cross-reactivity Panel) Decision1 Specific? ELISA->Decision1 WB Western Blot (Prostaglandin Conjugate Panel) WB->Decision1 IP_MS Immunoprecipitation- Mass Spectrometry (IP-MS) Decision2 Confirmed? IP_MS->Decision2 Sample_Testing Testing in Biological Samples (e.g., Plasma, Cell Culture Supernatant) Decision1->IP_MS Yes Decision2->Sample_Testing Yes

Caption: Logical workflow for validating the specificity of a DK-PGD2 antibody.

Conclusion

While a plethora of antibodies for various prostaglandins are commercially available, their specificity, particularly for less-studied metabolites like 13,14-dihydro-15-keto PGD2, requires rigorous validation by the end-user. A multi-pronged approach combining competitive immunoassays to assess cross-reactivity with a panel of related lipids, and definitive identification by mass spectrometry, is the most robust strategy. Researchers should be cautious of potential interferences in biological matrices and the inherent instability of some prostaglandin metabolites.[2][8] By following these validation guidelines, scientists can ensure the reliability of their findings in the complex field of eicosanoid research.

References

A Comparative Analysis of the Bioactivity of 13,14-dihydro-15-keto PGD2 and Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of Prostaglandin (B15479496) D2 (PGD2) and its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2). This document provides a detailed comparison of their receptor binding affinities, functional potencies, and signaling pathways, supported by experimental data and detailed protocols.

Prostaglandin D2 (PGD2), a major product of mast cells, is a key mediator in a variety of physiological and pathological processes, including allergic inflammation, bronchoconstriction, and sleep regulation.[1][2] Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3] The metabolic breakdown of PGD2 leads to the formation of several byproducts, among which is 13,14-dihydro-15-keto PGD2 (DK-PGD2).[2][4] This metabolite has emerged as a molecule of significant interest due to its selective bioactivity. This guide provides a detailed comparative analysis of PGD2 and DK-PGD2, focusing on their interactions with the DP1 and DP2 receptors and the subsequent downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the bioactivity of PGD2 and DK-PGD2.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundDP1 ReceptorDP2 (CRTH2) ReceptorSelectivity
Prostaglandin D2 (PGD2)~0.3 nM2.4 ± 0.2 nM[5]~8-fold for DP1
13,14-dihydro-15-keto PGD2 (DK-PGD2)>30,000 nM[5]2.91 ± 0.29 nM[5]>2000-fold for DP2

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM)
AssayProstaglandin D2 (PGD2)13,14-dihydro-15-keto PGD2 (DK-PGD2)
DP1-mediated cAMP Elevation -Inactive
DP2-mediated cAMP Inhibition 1.8 ± 0.4 nM[5]-
Eosinophil Shape Change 0.7 ± 0.2 nM[6]2.7 ± 2.3 nM[6]
Eosinophil Chemotaxis 10 nM[4]-
ILC2 Migration 17.4 ± 3.9 nM[6]14.2 ± 3.4 nM[6]

Note: EC50 is the concentration of a drug that gives half-maximal response.

Signaling Pathways

PGD2 and DK-PGD2 elicit their effects through distinct signaling cascades upon binding to their respective receptors.

Prostaglandin D2 (PGD2) Signaling

PGD2 activates both DP1 and DP2 receptors, leading to opposing effects on intracellular cyclic AMP (cAMP) levels.

PGD2_Signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gs DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_up ↑ cAMP AC_DP1->cAMP_up PKA Protein Kinase A (PKA) cAMP_up->PKA CREB CREB Activation PKA->CREB Gene_DP1 Gene Transcription (e.g., anti-inflammatory) CREB->Gene_DP1 Gi Gi DP2->Gi AC_DP2 Adenylyl Cyclase Gi->AC_DP2 PLC Phospholipase C (PLC) Gi->PLC cAMP_down ↓ cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cell_response MAPK MAPK Pathway PKC->MAPK Gene_DP2 Gene Transcription (e.g., pro-inflammatory) MAPK->Gene_DP2

Caption: PGD2 signaling through DP1 and DP2 receptors.

13,14-dihydro-15-keto PGD2 (DK-PGD2) Signaling

DK-PGD2 is a selective agonist for the DP2 (CRTH2) receptor, thus its signaling cascade is focused on the pro-inflammatory arm of PGD2's effects.

DK_PGD2_Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Gi Gi DP2->Gi AC_DP2 Adenylyl Cyclase Gi->AC_DP2 PLC Phospholipase C (PLC) Gi->PLC cAMP_down ↓ cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cell_response MAPK MAPK Pathway PKC->MAPK Gene_DP2 Gene Transcription (e.g., pro-inflammatory) MAPK->Gene_DP2

Caption: DK-PGD2 selectively activates the DP2 receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of PGD2 and DK-PGD2 for the DP1 and DP2 receptors.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing DP1 or DP2 receptors start->prep_membranes incubate Incubate membranes with radiolabeled PGD2 and varying concentrations of competitor (PGD2 or DK-PGD2) prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine Ki values quantify->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either the human DP1 or DP2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (e.g., [3H]-PGD2), and varying concentrations of the unlabeled competitor (PGD2 or DK-PGD2).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Immunoassay

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following receptor activation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the receptor of interest (e.g., CHO cells expressing DP1) in a 96-well plate and grow to confluence.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound (PGD2 or DK-PGD2) for a defined time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP immunoassay kit.

    • Perform the competitive enzyme immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol details a fluorescence-based assay to measure changes in intracellular calcium concentration upon DP2 receptor activation.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the DP2 receptor (e.g., HEK293-DP2 cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.[5]

  • Agonist Stimulation and Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add varying concentrations of the agonist (PGD2 or DK-PGD2) to the wells and immediately begin recording the fluorescence intensity over time (typically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm).[5]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.

References

A Comparative Guide to Selective CRTH2 Receptor Agonists: 13,14-dihydro-15-keto PGD2 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective CRTH2 receptor agonists is paramount for advancing research in inflammatory and allergic diseases. This guide provides a comprehensive comparison of 13,14-dihydro-15-keto PGD2 (DK-PGD2) with other key selective agonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

This document delves into the binding affinities, functional potencies, and signaling pathways of these critical research tools. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for the cited assays are provided.

Introduction to CRTH2 and its Agonists

The CRTH2 receptor is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 immunity. It is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils. Activation of CRTH2 by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), and its metabolites leads to chemotaxis, degranulation, and cytokine release, contributing to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.

While PGD2 is the natural ligand, a range of other molecules, both endogenous metabolites and synthetic compounds, exhibit selective agonism at the CRTH2 receptor. Among these, DK-PGD2, a metabolite of PGD2, has been identified as a highly selective CRTH2 agonist.[1][2] This guide compares DK-PGD2 with other notable CRTH2 agonists: PGD2 itself, 15-deoxy-Δ¹²,¹⁴-PGJ2, Δ¹²-PGJ2, and the synthetic analog 15R-methyl-PGD2.

Comparative Performance Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of DK-PGD2 and other selective CRTH2 receptor agonists. These values are critical for selecting the appropriate agonist for specific in vitro and in vivo studies.

Table 1: Binding Affinity (Ki) of Selective Agonists for the Human CRTH2 Receptor

AgonistKi (nM)Cell SystemReference
PGD22.4 ± 0.2HEK293(EBNA) cells expressing hCRTH2[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29 HEK293(EBNA) cells expressing hCRTH2 [1]
15-deoxy-Δ¹²,¹⁴-PGJ23.15 ± 0.32HEK293(EBNA) cells expressing hCRTH2[1]
Δ¹²-PGD2~22.4 (pKi 7.63)CHO cells expressing hCRTH2[3]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of Selective Agonists at the Human CRTH2 Receptor

AgonistEC50 (nM)Assay TypeCell SystemReference
PGD21.8 ± 0.4cAMP inhibitionHEK293(EBNA) cells expressing hCRTH2[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.7 ± 2.3 Eosinophil shape change Human Eosinophils [4]
15-deoxy-Δ¹²,¹⁴-PGD21.5 ± 1.6Eosinophil shape changeHuman Eosinophils[4]
Δ¹²-PGD21.2 ± 1.8Eosinophil shape changeHuman Eosinophils[4]
15R-methyl-PGD21.7Eosinophil chemotaxisHuman Eosinophils[5]

Lower EC50 values indicate higher potency.

CRTH2 Receptor Signaling Pathway

Activation of the CRTH2 receptor by an agonist initiates a signaling cascade through its coupling to Gαi/o G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist CRTH2 Agonist (e.g., DK-PGD2) CRTH2 CRTH2 Receptor Agonist->CRTH2 Binds to G_protein Gαi/oβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cell_Response IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces release from ER Ca2->Cell_Response

Caption: CRTH2 Receptor Signaling Pathway.

Experimental Protocols

Accurate comparison of CRTH2 agonists relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.

General Experimental Workflow

The characterization of a novel CRTH2 agonist typically follows a standardized workflow, beginning with binding assays to determine its affinity for the receptor, followed by functional assays to assess its potency and efficacy in eliciting cellular responses.

Experimental_Workflow start Start receptor_prep Prepare Cells Expressing CRTH2 Receptor (e.g., HEK293-hCRTH2) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Inhibition Assay (Determine EC50) functional_assays->cAMP_assay ca_assay Calcium Mobilization Assay (Determine EC50) functional_assays->ca_assay chemotaxis_assay Chemotaxis Assay (Measure cell migration) functional_assays->chemotaxis_assay end End cAMP_assay->end ca_assay->end chemotaxis_assay->end

Caption: General Experimental Workflow.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.

  • Radioligand: [³H]PGD2 is commonly used as the radioligand.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]PGD2 and varying concentrations of the unlabeled test agonist (e.g., DK-PGD2).

    • The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular cAMP Inhibition Assay

This functional assay measures the ability of a CRTH2 agonist to inhibit the production of cyclic AMP (cAMP), providing a measure of its potency (EC50).

  • Cell Preparation: HEK293 cells expressing the hCRTH2 receptor are seeded in multi-well plates and cultured overnight.

  • Assay Medium: A buffered salt solution, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation, is used.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the CRTH2 agonist.

    • Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.

    • The incubation is continued for a specific time (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration is determined using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, is calculated from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CRTH2 receptor activation.

  • Cell Preparation: Cells expressing the CRTH2 receptor (e.g., HEK293-hCRTH2 or primary eosinophils) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) is used.

  • Procedure:

    • Dye-loaded cells are placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of the CRTH2 agonist are added to the wells.

    • The change in fluorescence intensity is monitored over time in real-time.

  • Data Analysis: The peak increase in fluorescence is proportional to the increase in intracellular calcium. The EC50 value is determined from the dose-response curve of the peak fluorescence signal versus agonist concentration.

Conclusion

13,14-dihydro-15-keto PGD2 (DK-PGD2) stands out as a potent and highly selective CRTH2 receptor agonist, with a binding affinity comparable to the endogenous ligand PGD2.[1] Its high selectivity over the DP1 receptor makes it an invaluable tool for dissecting the specific roles of CRTH2 in various biological processes. When compared to other PGD2 metabolites, such as 15-deoxy-Δ¹²,¹⁴-PGJ2 and Δ¹²-PGD2, DK-PGD2 demonstrates similar high affinity and potency.[1][4] The synthetic agonist 15R-methyl-PGD2 also presents as a potent tool, particularly in studies involving eosinophil activation.[5]

The choice of a specific CRTH2 agonist will ultimately depend on the experimental context, including the cell type, the desired downstream readout, and the need for metabolic stability. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies on CRTH2-mediated inflammatory pathways.

References

A Comparative In Vivo Analysis of DK-PGD2 and its Parent Compound PGD2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct in vivo effects of Prostaglandin (B15479496) D2 (PGD2) and its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).

This guide provides an objective comparison of the in vivo activities of DK-PGD2 and its parent compound, PGD2, with a focus on their roles in inflammatory and allergic responses. Prostaglandin D2 is a major lipid mediator released primarily by mast cells during allergic inflammation, exerting a wide range of biological effects through its interaction with two distinct receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] DK-PGD2 is a metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor.[2][4] This key difference in receptor selectivity dictates their divergent in vivo effects, with PGD2 exhibiting a broader, sometimes opposing, range of activities compared to the predominantly pro-inflammatory actions of DK-PGD2.

Quantitative Comparison of In Vivo Effects

The following tables summarize the key quantitative data from in vivo studies, highlighting the differential effects of PGD2 and DK-PGD2 on critical inflammatory parameters.

CompoundDoseRoute of AdministrationPrimary OutcomeQuantitative ResultAnimal ModelReference
PGD210 µ g/animal IntratrachealAirway Eosinophilia (BALF)Marked increase in eosinophil countRat[5]
DK-PGD210 µ g/animal IntratrachealAirway Eosinophilia (BALF)Equivalent induction of eosinophilia to PGD2Rat[5]
BW 245C (DP1 Agonist)10 µ g/animal IntratrachealAirway Eosinophilia (BALF)No effect on eosinophil countRat[5]

Table 1: Comparative Effects on Airway Eosinophil Recruitment. This table illustrates the potent pro-inflammatory effect of both PGD2 and the selective CRTH2 agonist DK-PGD2 in recruiting eosinophils to the airways. The lack of effect from the DP1 agonist highlights that this action of PGD2 is mediated through the CRTH2 receptor.

CompoundReceptor TargetEffect on Dendritic Cell MigrationIn Vivo ModelReference
PGD2DP1InhibitionMouse[4]
DK-PGD2CRTH2No effectMouse[4]

Table 2: Differential Effects on Dendritic Cell Migration. This table showcases the anti-inflammatory potential of PGD2, mediated through the DP1 receptor, by inhibiting the migration of dendritic cells. DK-PGD2, lacking DP1 agonism, does not share this effect.

Signaling Pathways and Their In Vivo Consequences

The distinct in vivo effects of PGD2 and DK-PGD2 are a direct result of their differential activation of the DP1 and CRTH2 signaling pathways.

G Differential Signaling of PGD2 and DK-PGD2 cluster_ligands Ligands cluster_receptors Receptors cluster_effects In Vivo Effects PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Agonist CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Agonist DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 Selective Agonist Anti_Inflammatory Anti-inflammatory Effects (e.g., Inhibition of DC Migration) DP1->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Effects (e.g., Eosinophil Recruitment, Th2 Cytokine Production) CRTH2->Pro_Inflammatory

Figure 1: Signaling Pathways of PGD2 and DK-PGD2. This diagram illustrates how PGD2 can elicit both anti-inflammatory and pro-inflammatory responses by activating DP1 and CRTH2 receptors, respectively. In contrast, DK-PGD2 selectively activates the CRTH2 receptor, leading to a predominantly pro-inflammatory cascade.

Experimental Protocols

Induction of Allergic Airway Inflammation in Rodents (Rat Model)

This protocol is based on the methodology described by Shichijo et al. and is designed to assess eosinophilic airway inflammation.[5]

1. Animal Sensitization:

  • Male Sprague-Dawley rats are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) adjuvant.

  • A booster injection is administered 14 days after the initial sensitization.

2. Allergen Challenge and Compound Administration:

  • Fourteen days after the booster, animals are challenged with an aerosol of OVA to induce an allergic inflammatory response.

  • PGD2, DK-PGD2, or control vehicle is administered intratracheally 30 minutes prior to the OVA challenge.

3. Assessment of Airway Inflammation:

  • Twenty-four hours after the challenge, animals are euthanized.

  • Bronchoalveolar lavage (BAL) is performed to collect airway fluid (BALF).

  • The total and differential cell counts in the BALF are determined to quantify the extent of eosinophil and other leukocyte infiltration.

References

Comparative analysis of 13,14-dihydro-15-keto PGD2 levels in healthy versus asthmatic subjects

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the role of 13,14-dihydro-15-keto PGD2 and related mediators in asthma.

This guide provides a comparative overview of the current understanding of Prostaglandin (B15479496) D2 (PGD2) and its metabolites, with a focus on 13,14-dihydro-15-keto PGD2 (DK-PGD2), in the context of asthma. While direct comparative quantitative data for DK-PGD2 levels between healthy and asthmatic individuals is limited in publicly available research, this document synthesizes findings on key PGD2 pathway components to inform research and development in this area.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during allergic responses. It plays a significant role in the pathophysiology of asthma by inducing bronchoconstriction, vasodilation, and increasing capillary permeability. PGD2 exerts its effects through two main receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).

The metabolite 13,14-dihydro-15-keto PGD2 (DK-PGD2) is of particular interest as it is a selective agonist for the CRTH2 receptor. The activation of CRTH2 on immune cells like T helper 2 (Th2) cells, eosinophils, and basophils is known to promote the inflammatory cascade characteristic of asthma. Therefore, understanding the relative levels of DK-PGD2 in healthy versus asthmatic populations is crucial for the development of targeted therapeutics.

Data Presentation

MediatorSubject GroupSample TypeKey FindingsReference
PGD2 Mild Asthmatics vs. Healthy ControlsBronchoalveolar Lavage Fluid (BALF)Levels of PGD2 were 12 to 22 times higher in asthmatic subjects.
PGD2 Severe Asthmatics vs. Healthy Controls & Mild/Moderate AsthmaticsBronchoalveolar Lavage Fluid (BALF)PGD2 levels were significantly higher in severe asthmatics.
PGD2 Atopic Asthmatics vs. Atopic Non-AsthmaticsBronchoalveolar Lavage Fluid (BALF)Allergen challenge induced a significant increase in PGD2 levels in asthmatics.
9α,11β-PGF2 Aspirin-Induced Asthma (AIA) vs. Aspirin-Tolerant Asthma (ATA) & Healthy ControlsPlasmaBaseline plasma levels were significantly higher in patients with AIA.
9α,11β-PGF2 Atopic Asthmatics vs. Healthy ControlsUrineAllergen-induced bronchoconstriction led to a threefold increase in urinary excretion.
13,14-dihydro-15-keto-PGF2α Asthmatic Women vs. Healthy WomenSerumLevels varied significantly with the menstrual cycle in asthmatic women.

Experimental Protocols

The quantification of PGD2 and its metabolites is typically achieved through immunoassays (ELISA, RIA) or mass spectrometry-based methods (LC-MS/MS).

General Protocol for Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general workflow for the quantification of a prostaglandin metabolite, such as DK-PGD2, in biological samples. Specific reagents and conditions may vary based on the commercial kit and the sample matrix.

  • Sample Preparation:

    • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Plasma can be stored at -80°C.

    • Urine: Collect urine samples and centrifuge to remove any particulate matter. Samples can be stored at -80°C.

    • Bronchoalveolar Lavage Fluid (BALF): Process BALF according to standard procedures to remove cells and debris. Store the supernatant at -80°C.

    • Extraction: For complex matrices, solid phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.

  • Assay Procedure:

    • Standard Curve Preparation: Prepare a serial dilution of the supplied prostaglandin standard to generate a standard curve.

    • Plate Coating: The wells of a microtiter plate are pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Competitive Binding:

      • Add standards and prepared samples to the wells.

      • Add the prostaglandin-peroxidase (or other enzyme) conjugate to each well.

      • Add the specific rabbit polyclonal antibody against the prostaglandin metabolite to each well.

      • Incubate the plate for a specified time (e.g., 1 hour) at room temperature with shaking. During this incubation, the free prostaglandin in the sample/standard and the enzyme-conjugated prostaglandin compete for binding to the limited amount of specific antibody.

    • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

    • Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The enzyme bound to the plate will catalyze a color change.

    • Reaction Termination: Stop the reaction by adding a stop solution.

    • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the prostaglandin metabolite in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of prostaglandins.

  • Sample Preparation:

    • Spike the sample with a stable isotope-labeled internal standard (e.g., d4-PGD2).

    • Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.

    • Derivatize the sample if necessary to improve chromatographic separation and ionization efficiency.

  • LC Separation:

    • Inject the extracted sample into a liquid chromatography system equipped with a suitable column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with a modifier (e.g., formic acid) to separate the analytes.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The analytes are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for the target prostaglandin and its internal standard, ensuring high selectivity and accurate quantification.

Mandatory Visualization

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 PGDS PGD Synthase (H-PGDS, L-PGDS) PGH2->PGDS PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Metabolism Metabolism PGD2->Metabolism cAMP ↑ cAMP DP1->cAMP Activates Ca2 ↑ Ca2+ CRTH2->Ca2 Activates DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) DK_PGD2->CRTH2 Binds Bronchodilation Bronchodilation Vasodilation cAMP->Bronchodilation Leads to Inflammation Pro-inflammatory Effects (e.g., Chemotaxis, Cytokine Release) Ca2->Inflammation Leads to COX->PGH2 PGDS->PGD2 Metabolism->DK_PGD2

Caption: PGD2 Signaling Pathway in Asthma.

A Comparative Guide to Inducing Airway Eosinophilia: 13,14-dihydro-15-keto PGD2 vs. Ovalbumin Challenge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo model is critical for studying eosinophilic airway inflammation, a key feature of asthma. This guide provides a comparative overview of two common methods: the use of the prostaglandin (B15479496) D2 metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), and the classical ovalbumin (OVA) sensitization and challenge model. We present a synthesis of experimental data, detailed protocols, and a look at the underlying biological pathways to aid in model selection.

At a Glance: DK-PGD2 vs. OVA-Induced Airway Eosinophilia

Feature13,14-dihydro-15-keto PGD2 (DK-PGD2) ModelOvalbumin (OVA) Model
Mechanism Direct activation of the CRTH2 (DP2) receptor on eosinophils and other immune cells, leading to chemotaxis and tissue infiltration.Induction of a classic Th2-mediated allergic immune response, involving sensitization and subsequent allergen challenge, leading to IgE production and eosinophil recruitment.
Reproducibility Data on inter-experimental reproducibility is limited. The direct mechanism of action suggests a potentially more controlled response.Generally considered to produce reproducible eosinophil recruitment, though variability can be influenced by strain, age, and protocol specifics.[1]
Complexity & Duration Relatively simple and rapid, inducing eosinophilia within hours to a day.More complex and time-consuming, requiring a sensitization period of several weeks followed by challenges.[2][3][4]
Immune Response Primarily focused on the PGD2-CRTH2 axis of eosinophil recruitment.Broad Th2 inflammatory response, including activation of mast cells, T-cells, and B-cells, with production of multiple cytokines (IL-4, IL-5, IL-13).
Relevance Useful for studying the specific role of the PGD2 pathway in eosinophil trafficking and for screening CRTH2 antagonists.A well-established model that mimics many features of human allergic asthma.[1][5]

Quantitative Comparison of Induced Airway Eosinophilia

The following tables summarize representative quantitative data on bronchoalveolar lavage fluid (BALF) eosinophil counts from studies utilizing either DK-PGD2 or OVA to induce airway inflammation. It is important to note that direct comparison is challenging due to variations in animal species, strains, and specific experimental protocols.

Table 1: Airway Eosinophilia Induced by 13,14-dihydro-15-keto PGD2 (DK-PGD2)

Animal ModelDK-PGD2 AdministrationTime PointBALF Eosinophil Count (cells/mL)Reference
Guinea PigAerosol (10 µg/mL)24 hoursSignificant increase over control (specific mean/SD not provided)[6]
Rat (with IL-5)Intratracheal2 hoursMarked increase in eosinophils[7]

Data on the variability (e.g., standard deviation or coefficient of variation) of DK-PGD2-induced eosinophilia is not consistently reported in the literature, making a thorough assessment of its reproducibility challenging.

Table 2: Airway Eosinophilia Induced by Ovalbumin (OVA) Sensitization and Challenge

Animal ModelOVA ProtocolTime Point after last challengeBALF Eosinophil Count (x 10^4 cells/mL, Mean ± SD)Reference
BALB/c Mice2x i.p. sensitization, 3x aerosol challenge48 hours25.5 ± 5.5[8]
BALB/c Micei.p. sensitization, single i.n. challenge96 hours~38% of total cells[4]
Wistar Ratsi.p. sensitization, multiple aerosol challenges (6 weeks)24 hoursPeak eosinophil levels observed[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

G DK-PGD2 Signaling Pathway for Eosinophil Recruitment DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor on Eosinophil DK_PGD2->CRTH2 Binds to G_protein Gαi Protein Activation CRTH2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Actin Actin Polymerization & Integrin Activation Ca_PKC->Actin Chemotaxis Eosinophil Chemotaxis, Adhesion, and Airway Infiltration Actin->Chemotaxis

Caption: DK-PGD2 signaling pathway leading to eosinophil recruitment.

G Experimental Workflow: DK-PGD2-Induced Airway Eosinophilia Animal_Selection Animal Selection (e.g., Guinea Pig, Rat) DK_PGD2_Admin DK-PGD2 Administration (Aerosol or Intratracheal) Animal_Selection->DK_PGD2_Admin Incubation Incubation Period (e.g., 2-24 hours) DK_PGD2_Admin->Incubation BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Incubation->BALF_Collection Cell_Analysis Cell Counting and Differential Analysis (Eosinophil Quantification) BALF_Collection->Cell_Analysis

Caption: Experimental workflow for DK-PGD2-induced airway eosinophilia.

G Experimental Workflow: Ovalbumin-Induced Airway Eosinophilia Animal_Selection Animal Selection (e.g., BALB/c Mouse) Sensitization Sensitization Phase (e.g., i.p. injection of OVA + Alum) Day 0 and 14 Animal_Selection->Sensitization Challenge Challenge Phase (e.g., Aerosol or Intranasal OVA) Multiple days Sensitization->Challenge Incubation Post-Challenge Period (e.g., 24-96 hours) Challenge->Incubation BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Incubation->BALF_Collection Cell_Analysis Cell Counting and Differential Analysis (Eosinophil Quantification) BALF_Collection->Cell_Analysis

Caption: Experimental workflow for OVA-induced airway eosinophilia.

Detailed Experimental Protocols

Protocol 1: 13,14-dihydro-15-keto PGD2 (DK-PGD2)-Induced Airway Eosinophilia in Guinea Pigs

This protocol is adapted from studies demonstrating DK-PGD2's effect on airway eosinophilia.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • 13,14-dihydro-15-keto PGD2 (DK-PGD2)

  • Vehicle (e.g., saline)

  • Aerosol generation device

  • Anesthesia (e.g., urethane)

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Acclimatize animals for at least one week prior to the experiment.

  • Prepare a solution of DK-PGD2 in the vehicle at the desired concentration (e.g., 10 µg/mL).

  • Place conscious guinea pigs in an exposure chamber and expose them to an aerosol of either the vehicle or the DK-PGD2 solution for a defined period (e.g., 30 minutes).

  • At a predetermined time point post-exposure (e.g., 24 hours), anesthetize the animals.

  • Perform a tracheotomy and cannulate the trachea.

  • Conduct bronchoalveolar lavage by instilling and withdrawing a fixed volume of sterile saline (e.g., 5 mL) three times.

  • Pool the recovered BALF and keep on ice.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils.

  • Calculate the absolute number of eosinophils in the BALF.

Protocol 2: Ovalbumin (OVA)-Induced Airway Eosinophilia in BALB/c Mice

This is a commonly used protocol to induce a robust allergic airway inflammation.[2][3][4]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) as an adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • Aerosol challenge chamber or intranasal administration equipment

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.[4]

  • Challenge:

    • On days 21, 22, and 23, place the mice in an aerosol chamber and expose them to a 1% (w/v) OVA solution in PBS for 30 minutes. Alternatively, intranasal challenges can be performed on conscious or lightly anesthetized mice.

  • Analysis:

    • At 48 to 72 hours after the final OVA challenge, anesthetize the mice.

    • Perform a tracheotomy and cannulate the trachea.

    • Conduct bronchoalveolar lavage by instilling and withdrawing a fixed volume of sterile PBS (e.g., 0.5 mL) three times.

    • Pool the recovered BALF and keep on ice.

    • Process the BALF for total and differential cell counts as described in Protocol 1.

Conclusion

The choice between the DK-PGD2 and OVA models for inducing airway eosinophilia depends on the specific research question. The DK-PGD2 model offers a rapid and targeted approach to investigate the role of the PGD2-CRTH2 pathway in eosinophil recruitment. Its simplicity makes it a potentially valuable tool for high-throughput screening of CRTH2 antagonists. However, the current literature lacks comprehensive data on its reproducibility.

In contrast, the OVA model provides a well-established and more holistic representation of allergic asthma, inducing a broad Th2-driven inflammatory response.[1][5] While more complex and time-consuming, its ability to produce a reproducible eosinophilic inflammation is better documented. Researchers should carefully consider the trade-offs between the targeted, rapid nature of the DK-PGD2 model and the comprehensive, albeit more complex, allergic phenotype induced by the OVA model. Further studies are warranted to systematically evaluate the reproducibility of the DK-PGD2 model to enhance its utility in preclinical research.

References

Prostaglandin D2 Metabolites: A Comparative Analysis of Their Functional Impact on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct immunomodulatory roles of Prostaglandin D2 (PGD2) and its key metabolites. This guide provides a side-by-side functional comparison, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Prostaglandin D2 (PGD2), a major product of mast cells, macrophages, and Th2 cells, is a lipid mediator that plays a complex and often contrasting role in the regulation of immune responses.[1][2][3] Its biological activity is not only dictated by its own actions but also by a cascade of metabolites, each with unique functional profiles. These metabolites, including 15-deoxy-Δ¹²˒¹⁴-PGJ₂ (15d-PGJ₂), Δ¹²-PGJ₂, and 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂), exert their effects through a variety of cell surface and nuclear receptors, leading to a spectrum of pro- and anti-inflammatory responses in immune cells.[1][4] Understanding the nuances of these interactions is critical for the development of targeted therapeutics for a range of inflammatory and allergic diseases.

This guide provides a detailed functional comparison of PGD2 and its principal metabolites on key immune cell populations, presenting quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Functional Comparison of PGD2 Metabolites on Immune Cells

The functional effects of PGD2 and its metabolites are often concentration-dependent and cell-type specific. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of their potency in inducing various cellular responses.

MetaboliteEosinophil Shape Change (EC₅₀, nM)[5]ILC2 Migration (EC₅₀, nM)[5][6][7]ILC2 IL-5 Secretion (EC₅₀, nM)[5][7]ILC2 IL-13 Secretion (EC₅₀, nM)[5][7]
PGD₂0.7 ± 0.217.4 ± 3.9139.2 ± 15.5131.9 ± 10.8
13,14-dihydro-15-keto-PGD₂ (DK-PGD₂)2.7 ± 2.314.2 ± 3.4108.1 ± 12.1125.2 ± 14.3
Δ¹²-PGD₂1.2 ± 1.819.3 ± 3.2155.6 ± 18.7148.9 ± 17.5
15-deoxy-Δ¹²˒¹⁴-PGD₂1.5 ± 1.621.8 ± 6.3162.3 ± 20.1155.4 ± 19.8
PGJ₂1.6 ± 3.866.3 ± 7.0450.7 ± 55.2512.6 ± 63.1
Δ¹²-PGJ₂5.6 ± 1.091.7 ± 9.2526.9 ± 64.8601.5 ± 73.9
15-deoxy-Δ¹²˒¹⁴-PGJ₂ (15d-PGJ₂)12.0 ± 0.738.1 ± 5.4289.4 ± 35.7330.8 ± 40.9
9α,11β-PGF₂> 1000InactiveInactiveInactive

Table 1: Comparative EC₅₀ values of PGD2 metabolites on eosinophil and ILC2 functions. Data are presented as mean ± SEM. These values highlight the potent pro-inflammatory activity of several PGD2 metabolites on key cells involved in type 2 immunity.

Cell TypePGD2 MetaboliteFunctionEffectQuantitative Data
T Cells PGD₂Th2 Cytokine Production (IL-4, IL-5, IL-13)InductionDose-dependent increase[8]
15d-PGJ₂Proliferation (transformed T cells)InhibitionComplete inhibition at 10 µM[9]
15d-PGJ₂Apoptosis (transformed T cells)InductionPPARγ-dependent mechanism[9]
Macrophages 15d-PGJ₂Pro-inflammatory cytokine production (TNF-α)Inhibition-
15d-PGJ₂Nitric Oxide (NO) ProductionInhibition-
15d-PGJ₂M1/M2 PolarizationPromotes M2 phenotype-
Dendritic Cells 15d-PGJ₂Maturation (CD80/CD86 expression)InhibitionDose-dependent reduction[6]
15d-PGJ₂Pro-inflammatory cytokine production (IL-12)InhibitionSignificant reduction[6]
Basophils PGD₂ChemotaxisInductionCRTH2-dependent[10]
Mast Cells PGD₂Mediator ReleaseNo significant effect via DP2-

Table 2: Summary of functional effects of PGD2 metabolites on various immune cells. This table provides a qualitative overview of the diverse roles these metabolites play in modulating immune cell activity.

Signaling Pathways of PGD2 Metabolites

The distinct functional effects of PGD2 and its metabolites are mediated by their differential binding to and activation of specific receptors, primarily the G protein-coupled receptors DP1 and CRTH2 (DP2), and the nuclear receptor PPARγ.

CRTH2 Signaling Pathway

CRTH2 is a Gαi-coupled receptor preferentially expressed on Th2 cells, eosinophils, basophils, and ILC2s.[11] Its activation by PGD2 and metabolites like DK-PGD₂ leads to pro-inflammatory responses.

CRTH2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 / DK-PGD₂ CRTH2 CRTH2 (DP2) PGD2->CRTH2 G_protein Gαi/βγ CRTH2->G_protein Activation PLC PLC G_protein->PLC βγ subunit activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces from ER PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_release->Cellular_Response PKC->Cellular_Response

CRTH2 signaling cascade in immune cells.
PPARγ Signaling Pathway

15d-PGJ₂ is a potent endogenous ligand for PPARγ, a nuclear receptor that acts as a transcription factor.[12] Activation of PPARγ generally leads to anti-inflammatory responses.

PPARg_Signaling cluster_cytosol_nucleus Cytosol / Nucleus cluster_dna DNA PGJ2 15d-PGJ₂ PPARg PPARγ PGJ2->PPARg Binds and Activates RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Regulates Transcription_Mod Transcriptional Regulation: - ↑ Anti-inflammatory genes - ↓ Pro-inflammatory genes Target_Genes->Transcription_Mod

PPARγ signaling pathway in immune cells.

Experimental Protocols

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which is an early event in their response to chemoattractants.

  • Cell Isolation: Isolate granulocytes from fresh peripheral blood of healthy or asthmatic donors using density gradient centrifugation.

  • Incubation: Incubate the granulocyte suspension in a water bath at 37°C for 5 minutes.

  • Stimulation: Add various concentrations of PGD2 metabolites (typically ranging from 0.01 nM to 1 µM) to the cell suspension and incubate for a further 5 minutes at 37°C.[5] A vehicle control (e.g., DMSO) should be included.

  • Fixation: Stop the reaction by adding a fixative solution (e.g., 0.25% BD Cell-Fix™) and placing the samples on ice.[5]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Eosinophils can be identified based on their autofluorescence properties. The change in cell shape is quantified by the increase in the mean Forward Scatter (FSC) signal.[5]

Eosinophil_Shape_Change_Workflow start Start: Isolate Granulocytes incubate Incubate at 37°C (5 min) start->incubate stimulate Add PGD2 Metabolites (various concentrations) Incubate at 37°C (5 min) incubate->stimulate fix Fix Cells stimulate->fix flow Analyze by Flow Cytometry (Measure FSC of Eosinophils) fix->flow end End: Quantify Shape Change flow->end

Workflow for Eosinophil Shape Change Assay.
Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of immune cells towards a chemoattractant.

  • Cell Preparation: Isolate the immune cell population of interest (e.g., Th2 cells, eosinophils) and resuspend them in an appropriate assay medium.

  • Chamber Setup: Use a 96-well microchemotaxis chamber with a filter of appropriate pore size (e.g., 5-μm for lymphocytes and eosinophils).[10]

  • Loading: Add the test compounds (PGD2 metabolites at various concentrations) to the bottom wells of the chamber. Add the cell suspension to the top wells.

  • Incubation: Incubate the chamber at 37°C for a specified period (e.g., 1 hour) to allow for cell migration through the filter.[10]

  • Cell Counting: Count the number of migrated cells in the bottom wells using a flow cytometer or a cell counter.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production and secretion of cytokines from a mixed population of immune cells in response to stimulation.

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum) in a 96-well plate.

  • Stimulation: Add the PGD2 metabolites at the desired concentrations to the cell cultures. Include appropriate positive (e.g., PHA, LPS) and negative (medium alone) controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatants using methods such as ELISA or multiplex bead-based assays (e.g., Luminex).

Conclusion

The functional landscape of PGD2 and its metabolites is multifaceted, with profound implications for immune regulation. The pro-inflammatory arm, largely driven by CRTH2 activation, promotes the recruitment and activation of key effector cells of type 2 immunity, such as eosinophils, basophils, and ILC2s. Conversely, the anti-inflammatory and pro-resolving effects, particularly mediated by 15d-PGJ₂ through PPARγ, offer a counterbalance by suppressing the activation of macrophages, dendritic cells, and T cells.

This side-by-side comparison underscores the importance of considering the complete metabolic cascade of PGD2 in both physiological and pathological contexts. A deeper understanding of the distinct roles of each metabolite and their signaling pathways will be instrumental in the rational design of novel therapeutic strategies for a wide array of immune-mediated disorders. The experimental protocols and data presented herein provide a valuable resource for researchers and clinicians working to unravel the complexities of lipid mediator signaling in the immune system.

References

Unveiling a Novel Target in Allergy: A Comparative Guide to 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of allergy therapeutics is rapidly evolving, moving beyond broad-spectrum approaches to targeted molecular interventions. This guide provides a comprehensive comparison of a promising new therapeutic target, 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), with established and emerging biologic therapies. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways to facilitate an objective evaluation of its potential.

Executive Summary

DK-PGD2, a stable metabolite of Prostaglandin D2 (PGD2), exerts its pro-inflammatory effects in allergic diseases primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). Activation of CRTH2 by DK-PGD2 orchestrates the recruitment and activation of key effector cells in the allergic cascade, including T helper 2 (Th2) cells, eosinophils, and basophils. This positions the DK-PGD2/CRTH2 axis as a compelling "small molecule" target for oral antagonists, offering a potential alternative to injectable biologic therapies. This guide will dissect the validation of DK-PGD2 as a therapeutic target by comparing its pathway and the effects of its inhibition with those of current biologics targeting IgE, IL-4/IL-13, IL-5, and TSLP.

Data Presentation: DK-PGD2/CRTH2 Axis vs. Biologic Therapies

The following tables summarize the performance of targeting the DK-PGD2/CRTH2 pathway, primarily through CRTH2 antagonists, in comparison to approved biologic therapies for allergic diseases.

Table 1: In Vitro Efficacy on Key Allergic Effector Cells

TargetDrug ClassCell TypeKey EffectQuantitative Data (Example)
DK-PGD2 (CRTH2) CRTH2 AntagonistEosinophils, Th2 Cells, BasophilsInhibition of chemotaxisEC50 for DK-PGD2-induced eosinophil migration: ~1.7 nM[1]
IgEAnti-IgE mAb (Omalizumab)Mast Cells, BasophilsPrevents IgE-mediated degranulation-
IL-4/IL-13Anti-IL-4Rα mAb (Dupilumab)B cells, Th2 cells, EosinophilsInhibits Th2 differentiation, IgE production, and eosinophil recruitment-
IL-5Anti-IL-5/IL-5Rα mAb (Mepolizumab, Benralizumab)EosinophilsInduces eosinophil apoptosis, reduces eosinophil counts-
TSLPAnti-TSLP mAb (Tezepelumab)Multiple immune cellsBroad inhibition of downstream inflammatory pathways-

Table 2: Preclinical Efficacy in Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

TargetDrug/CompoundKey Findings
DK-PGD2 (CRTH2) Oral CRTH2 Antagonist (e.g., AZD1981)Reduced peribronchial eosinophilia and mucus cell hyperplasia[2].
IgEAnti-IgE mAbReduced airway hyperresponsiveness and eosinophil infiltration.
IL-4/IL-13Anti-IL-4Rα mAbReduced eosinophilic inflammation and mucus production.
IL-5Anti-IL-5 mAbSignificantly reduced blood and bronchoalveolar lavage eosinophils[3].
TSLPAnti-TSLP mAbBroadly attenuates airway inflammation.

Table 3: Clinical Efficacy in Allergic Asthma (Selected Data)

TargetDrugKey Clinical Outcome
DK-PGD2 (CRTH2) Fevipiprant (CRTH2 antagonist)Modest improvements in FEV1 and asthma control scores in some studies[4][5].
IgEOmalizumabSignificant reduction in asthma exacerbation rates.
IL-4/IL-13DupilumabSignificant reduction in severe exacerbation rates and improvement in FEV1[6].
IL-5MepolizumabSignificant reduction in exacerbation rates in patients with eosinophilic asthma.
TSLPTezepelumabSignificant reduction in the annualized asthma exacerbation rate across a broad population of severe asthma patients[7].

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for validating DK-PGD2 as a therapeutic target, the following diagrams are provided.

DK_PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_metabolism PGD2 Metabolism cluster_effector_cell Effector Cell (Th2, Eosinophil, Basophil) Allergen Allergen IgE IgE Allergen->IgE PGD2 PGD2 Allergen->PGD2 IgE->PGD2 Degranulation DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 PGD2->DK_PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 DK_PGD2->CRTH2 G_protein Gαi CRTH2->G_protein Ca_Influx Ca²⁺ Influx G_protein->Ca_Influx Chemotaxis Chemotaxis Ca_Influx->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Ca_Influx->Cytokine_Release Activation Activation Ca_Influx->Activation Experimental_Workflow_Chemotaxis cluster_cell_prep Cell Preparation cluster_assay_setup Transwell Chemotaxis Assay cluster_incubation Incubation cluster_analysis Analysis PBMCs Isolate PBMCs from whole blood Eosinophils Purify Eosinophils/ Th2 Cells PBMCs->Eosinophils Transwell Add cells to upper chamber Eosinophils->Transwell Incubate Incubate at 37°C Transwell->Incubate Chemoattractant Add DK-PGD2 to lower chamber Chemoattractant->Incubate Count Count migrated cells Incubate->Count EC50 Calculate EC50 Count->EC50 Comparison_Logic cluster_dk_pgd2 DK-PGD2 Pathway cluster_alternatives Alternative Biologic Targets Allergic_Inflammation Allergic Inflammation DK_PGD2_Target Target: DK-PGD2/CRTH2 Allergic_Inflammation->DK_PGD2_Target IgE_Target Target: IgE Allergic_Inflammation->IgE_Target IL4_13_Target Target: IL-4/IL-13 Allergic_Inflammation->IL4_13_Target IL5_Target Target: IL-5 Allergic_Inflammation->IL5_Target TSLP_Target Target: TSLP Allergic_Inflammation->TSLP_Target CRTH2_Antagonist Approach: Small Molecule CRTH2 Antagonist DK_PGD2_Target->CRTH2_Antagonist Biologics Approach: Monoclonal Antibodies IgE_Target->Biologics IL4_13_Target->Biologics IL5_Target->Biologics TSLP_Target->Biologics

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the proper disposal of 13,14-DIHYDRO-15-KETO PROSTAGLANDIN (B15479496) D2, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and information available for similar prostaglandin analogs.

Disclaimer: A specific Safety Data Sheet (SDS) for 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 was not located. The hazard information is extrapolated from related compounds, which are often supplied in flammable solvents. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. The primary immediate hazards are often associated with the solvent used to dissolve the prostaglandin analog. For instance, a related compound, 13,14-dihydro-15-keto-tetranor Prostaglandin D2, is supplied in ethanol, which is a highly flammable liquid and causes serious eye irritation[1]. Another similar compound, 13,14-dihydro-15-keto Prostaglandin E2, is supplied in methyl acetate, also a highly flammable liquid that can cause eye irritation and potential drowsiness or dizziness[2].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Take precautionary measures against static discharge.

Disposal Procedures

Prostaglandin analogs, including this compound, should be treated as chemical waste and disposed of through your institution's hazardous waste program. Do not discharge to the sewer or dispose of by evaporation[3].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste containing this compound in a designated, properly labeled, and chemically compatible waste container.

    • If the prostaglandin is in a flammable solvent, use a container appropriate for flammable liquid waste.

  • Waste Segregation:

    • Do not mix with incompatible waste streams. For example, keep away from strong oxidizing agents.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list all contents, including the prostaglandin analog and any solvents.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Spill Management:

    • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and dispose of it as hazardous waste.

    • Ensure the area is well-ventilated during cleanup.

Quantitative Data for Related Prostaglandin Analogs

The following table summarizes key physical and chemical properties of this compound and a related compound, which are important for understanding their handling and disposal.

PropertyThis compound13,14-dihydro-15-keto-tetranor Prostaglandin D2
Molecular Formula C₂₀H₃₂O₅C₁₆H₂₆O₅
Molecular Weight 352.5 g/mol 298.4 g/mol
Supplied As A 10 mg/ml solution in methyl acetate[4]A solution in ethanol[5]
Water Hazard Class Not explicitly defined, but a related compound is considered slightly hazardous for water[1].Water hazard class 1 (Self-assessment): slightly hazardous for water[1].

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS A 1. Identify Waste (Prostaglandin + Solvent) B 2. Select Compatible Waste Container A->B C 3. Label Container (Contents & Hazards) B->C D 4. Collect Waste C->D E 5. Seal and Store in Satellite Accumulation Area D->E F 6. EHS Collection E->F Scheduled Pickup G 7. Final Disposal (e.g., Incineration) F->G

General workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.